Product packaging for Demeton-o sulfone(Cat. No.:CAS No. 4891-54-7)

Demeton-o sulfone

Cat. No.: B1618998
CAS No.: 4891-54-7
M. Wt: 290.3 g/mol
InChI Key: GZJFADYLHPWSII-UHFFFAOYSA-N
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Description

Demeton-O sulfone is an organophosphorus compound that serves as a critical metabolite in the environmental and biological degradation of certain insecticides, including Demeton-O-methyl . It is characterized as an acetylcholinesterase (AChE) inhibitor, a mechanism of action it shares with many organophosphate compounds . By inhibiting this key enzyme, it prevents the normal breakdown of the neurotransmitter acetylcholine, which is a well-documented toxicological pathway . This compound is offered as a fully characterized and compliant reference standard, primarily intended for analytical purposes . Its primary research applications include analytical method development, method validation (AMV), and ensuring Quality Control (QC) during various stages of analysis . It provides traceability and is essential for the accurate identification and quantification of this metabolite in research samples. This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O5PS2 B1618998 Demeton-o sulfone CAS No. 4891-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O5PS2/c1-4-11-14(15,12-5-2)13-7-8-16(9,10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJFADYLHPWSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197638
Record name Demeton-o sulfone
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-54-7
Record name Phosphorothioic acid, O,O-diethyl O-[2-(ethylsulfonyl)ethyl] ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton-o sulfone
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Record name Demeton-o sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETON-O SULFONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Demeton-o sulfone, an organophosphate metabolite. The information is curated to support research, scientific analysis, and drug development activities.

Chemical Structure and Identification

This compound, a metabolite of the insecticide Demeton, is characterized by a phosphate core with a sulfonylated ethylthio side chain.

Chemical Structure:

  • IUPAC Name: O,O-diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate[1]

  • CAS Number: 4891-54-7[1]

  • Molecular Formula: C8H19O5PS2[1]

  • Synonyms: Thionodemeton sulfone, Systox sulfone[1]

Physicochemical and Toxicological Data

Quantitative data for this compound is crucial for understanding its environmental fate, transport, and toxicological profile. While specific experimental data for this compound is limited, information for closely related compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDemeton-S-methylsulfoneSource
Molecular Weight 290.34 g/mol 262.29 g/mol [1][2]
Boiling Point 145 °C @ 0.05 Torr120 °C @ 0.03 mm Hg[1][2]
Vapor Pressure Not Available0.5 x 10⁻³ mm Hg @ 20°C[2]
Water Solubility Not AvailableMiscible with water[2]
LogP (Octanol-Water Partition Coefficient) Not AvailableNot Available

Table 2: Acute Toxicity Data for Demeton and its Metabolites

CompoundTest SpeciesRoute of AdministrationLD50/LC50Source
Demeton (mixture of O and S isomers)RatOral1.7 mg/kg[3]
Demeton-O-methylRatOral676 mg/kg[2]
Demeton-S-methylsulfoneRatOral32,400 µg/kg (32.4 mg/kg)[4]
DemetonRatInhalation (4 hr)15 mg/m³[3]

Experimental Protocols

Synthesis of this compound
Analytical Methodology for Residue Analysis

A common approach for the analysis of Demeton and its metabolites involves the oxidation of all related compounds (sulfide and sulfoxide) to the corresponding sulfone, which is then quantified by gas-liquid chromatography (GLC). Using an oxidizing agent like permanganate that does not convert the P=S to a P=O bond allows for the differentiation between the thiono (Demeton-O) and thiolo (Demeton-S) sulfones. This methodology is suitable for regulatory purposes.

A more modern and sensitive method for the simultaneous determination of demeton-S-methyl and its metabolites, including the sulfone, utilizes liquid chromatography coupled with mass spectrometry (LC-MS). A general procedure involves:

  • Homogenization of the sample with antioxidants.

  • Extraction with acetone.

  • Re-extraction with ethyl acetate using an Extrelut column.

  • For lipid-rich samples, a hexane/acetonitrile partitioning step is included.

  • Clean-up using a PSA or tandem graphitized carbon/PSA column.

  • Determination by LC-MS in ESI-SIM mode.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mechanism of toxicity for organophosphates like this compound is the inhibition of acetylcholinesterase (AChE). The following protocol, based on the Ellman method, can be used to quantify the inhibitory activity of this compound.[7][8][9][10]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405-412 nm

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • This compound test solutions of varying concentrations

  • Positive control (e.g., a known AChE inhibitor like galanthamine)

  • Negative control (solvent used to dissolve the test compound)

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.

  • Add 10 µL of the this compound test solution (or positive/negative control) to the respective wells.

  • Add 10 µL of the AChE enzyme solution (1 U/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Immediately measure the absorbance at 412 nm and continue to monitor for a set period (e.g., 10 minutes) to determine the rate of reaction.[8]

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualized Pathways and Workflows

To further elucidate the biological and experimental processes related to this compound, the following diagrams are provided.

metabolic_pathway Demeton_O Demeton-O (Thiono Isomer) Sulfoxide Demeton-o sulfoxide Demeton_O->Sulfoxide Oxidation (Metabolic Process) Sulfone This compound Sulfoxide->Sulfone Further Oxidation experimental_workflow cluster_prep Plate Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis Buffer Add Phosphate Buffer Test_Compound Add this compound (or controls) Buffer->Test_Compound Enzyme Add AChE Enzyme Test_Compound->Enzyme Incubation Incubate at 25°C Enzyme->Incubation DTNB Add DTNB Reagent Incubation->DTNB Substrate Add ATCI Substrate DTNB->Substrate Measurement Measure Absorbance at 412 nm Substrate->Measurement Calculation Calculate % Inhibition Measurement->Calculation signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Continuous Nerve Signal Receptor->Signal Leads to Demeton This compound Demeton->AChE Inhibits

References

An In-depth Technical Guide to the Synthesis and Discovery of Demeton-O-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Demeton-O-sulfone is a significant organophosphate metabolite derived from the systemic insecticide Demeton. First introduced in 1951 by Bayer under the trade name Systox, Demeton was a pioneering agrochemical, notable for being the first systemic insecticide. It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer). Demeton-O-sulfone is formed in biological and environmental systems through the oxidative metabolism of Demeton-O. This transformation is critical for understanding the compound's persistence, toxicity, and environmental fate. Like its parent compounds, Demeton-O-sulfone's primary mechanism of action is the potent inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity. This guide provides a comprehensive overview of its discovery, chemical properties, a detailed methodology for its synthesis, its mechanism of action, and protocols for its analysis.

Chemical and Physical Properties

Demeton-O-sulfone is the fully oxidized derivative of the Demeton-O isomer. Its chemical stability is greater than its thioether and sulfoxide precursors, contributing to its persistence as a residue.[1] The key identifiers and properties are summarized below for Demeton-O-sulfone and its related isomers.

Table 1: Chemical Identification of Demeton-O-sulfone and Isomers

PropertyDemeton-O-sulfoneDemeton-S-sulfoneDemeton-O-methyl sulfone
CAS Number 4891-54-7[2]2496-91-5[3]25476-48-6[1]
IUPAC Name diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane[2]1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane[3]2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane[1]
Synonyms Systox sulfone, Thionodemeton sulfone[2]Iso-systox sulfone, Demeton thiol sulfone[3]Methylsystox sulfone[4]

Table 2: Physicochemical Properties of Demeton-O-sulfone and Isomers

PropertyDemeton-O-sulfoneDemeton-S-sulfoneDemeton-O-methyl sulfone
Molecular Formula C₈H₁₉O₅PS₂[2]C₈H₁₉O₅PS₂[3]C₆H₁₅O₅PS₂[1]
Molecular Weight 290.3 g/mol [2]290.3 g/mol [3]262.3 g/mol [4]
Canonical SMILES CCOP(=S)(OCC)OCCS(=O)(=O)CC[2]CCOP(=O)(OCC)SCCS(=O)(=O)CCCCS(=O)(=O)CCOP(=S)(OC)OC[4]
Monoisotopic Mass 290.041153 Da[2]290.041153 Da[3]262.009853 Da[4]

Synthesis and Discovery

The discovery of Demeton-O-sulfone is intrinsically linked to the metabolic studies of its parent insecticide, Demeton. It is not a compound that was synthesized for direct application but was identified as a product of biotransformation in plants and animals. The synthetic pathway, therefore, mirrors this metabolic process, which involves a two-step oxidation of the thioether group in Demeton-O.

The initial synthesis of the parent Demeton mixture involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphor chloride thiolate.[5] From the resulting Demeton-O isomer, the sulfone is prepared via oxidation.

G cluster_0 Step 1: Synthesis of Demeton-O cluster_1 Step 2: Oxidation Pathway A 2-Hydroxyethylethyl Sulfide C Demeton-O (Thioether) A->C Toluene, Na2CO3, Cu B Diethyl Phosphor Chloride Thiolate B->C Toluene, Na2CO3, Cu D Demeton-O-sulfoxide C->D Oxidizing Agent (e.g., H2O2) E Demeton-O-sulfone D->E Stronger Oxidation

Caption: Logical workflow for the synthesis of Demeton-O-sulfone.

Experimental Protocol: Synthesis of Demeton-O and Subsequent Oxidation

This protocol describes a representative method for synthesizing the Demeton-O precursor, followed by its oxidation to Demeton-O-sulfone.

Part A: Synthesis of Demeton-O

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-hydroxyethylethyl sulfide, anhydrous sodium carbonate, and a catalytic amount of metallic copper powder in toluene.

  • Addition of Reagent: While stirring vigorously, add diethyl phosphor chloride thiolate dropwise to the mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove sodium carbonate and copper. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is a mixture of Demeton-O and Demeton-S, which can be separated by column chromatography.

Part B: Oxidation to Demeton-O-sulfone

  • Reaction Setup: Dissolve the purified Demeton-O from Part A in a suitable solvent such as acetone or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • First Oxidation (to Sulfoxide): Cool the flask in an ice bath. Add one equivalent of an oxidizing agent, such as 30% hydrogen peroxide, dropwise to the solution. Monitor the reaction by TLC. The goal is to selectively form the Demeton-O-sulfoxide.

  • Second Oxidation (to Sulfone): To the solution containing Demeton-O-sulfoxide, add a second, and possibly excess, equivalent of hydrogen peroxide. A stronger oxidizing system (e.g., H₂O₂ in acetic acid) may be required to drive the reaction to the sulfone.[6] The reaction may require gentle heating to proceed to completion.

  • Workup and Purification: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., sodium bisulfite solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final Demeton-O-sulfone product using column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of Demeton-O-sulfone is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Demeton-O-sulfone causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and resulting in a state of cholinergic crisis.

G cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Demeton-O-sulfone ACh_release ACh Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Receptor Cholinergic Receptor ACh_release->Receptor Binds Products Choline + Acetate AChE->Products Receptor->AChE ACh_release2 ACh Release Receptor2 Overstimulated Receptor ACh_release2->Receptor2 Constant Binding AChE2 Inhibited AChE Demeton Demeton-O-sulfone Demeton->AChE2 Inhibits

Caption: Signaling pathway of AChE inhibition by Demeton-O-sulfone.

The organophosphate moiety of Demeton-O-sulfone forms a stable, covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylated enzyme is functionally inactive and its regeneration is extremely slow, leading to a prolonged toxic effect.

Analytical Methodology

The determination of Demeton-O-sulfone, typically as a residue in agricultural or environmental samples, requires sensitive and specific analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for this purpose.[6]

G Sample 1. Sample Homogenization (e.g., Agricultural Product) Extraction 2. Extraction (Acetone with Antioxidants) Sample->Extraction ReExtraction 3. Liquid-Liquid Re-extraction (Ethyl Acetate on Extrelut column) Extraction->ReExtraction Partition 4. Partitioning (for lipid-rich samples) (Hexane/Acetonitrile) ReExtraction->Partition Cleanup 5. Solid-Phase Extraction Cleanup (PSA or Carbon/PSA column) Partition->Cleanup Analysis 6. LC-MS Analysis (ESI-SIM Mode) Cleanup->Analysis

Caption: Experimental workflow for the analysis of Demeton-O-sulfone.

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the simultaneous determination of Demeton-family compounds, including the sulfone, in agricultural products.[6]

  • Sample Preparation:

    • Homogenize a representative sample (e.g., 10 g of fruit or vegetable tissue). To prevent degradation of the analytes, add antioxidants such as L-ascorbic acid and butylhydroxytoluene during homogenization.

  • Extraction:

    • Extract the homogenized sample with 50 mL of acetone by shaking vigorously for 15 minutes.

    • Centrifuge the mixture and collect the supernatant.

  • Re-extraction:

    • Take an aliquot of the crude acetone extract and dilute it with water.

    • Pass the diluted extract through an EXtrelut® column (diatomaceous earth).

    • Elute the analytes from the column with ethyl acetate.

  • Cleanup (for lipid-rich matrices):

    • For samples like cereals, perform a liquid-liquid partitioning step between hexane and acetonitrile to remove lipids. The analytes will partition into the acetonitrile layer.

    • Evaporate the acetonitrile extract to near dryness and reconstitute in a suitable solvent.

    • Further clean the extract using a solid-phase extraction (SPE) cartridge, such as a Primary Secondary Amine (PSA) column or a tandem graphitized carbon/PSA column, to remove interfering matrix components like organic acids and pigments.

  • LC-MS Determination:

    • Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in positive ion mode.

    • Detection: Use Selected Ion Monitoring (SIM) mode for quantification, targeting the specific m/z of the protonated molecular ion of Demeton-O-sulfone and its related compounds for high sensitivity and selectivity.

    • Quantification: Prepare matrix-matched calibration standards to compensate for matrix effects and ensure accurate quantification. The limit of quantification (LOQ) for such methods can reach levels as low as 0.005 mg/kg.

References

Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demeton-o sulfone is an organophosphate insecticide and a metabolite of the systemic insecticide Demeton-O-methyl.[1] As a sulfone, it is characterized by its chemical stability, which contributes to its persistence in the environment.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental persistence and degradation of this compound. Due to a notable scarcity of direct environmental fate studies on this compound, this document also incorporates data from its parent and related compounds to infer its likely behavior in various environmental compartments.[2][3] The primary degradation pathways for the demeton family of compounds include hydrolysis, particularly under alkaline conditions, and microbial degradation in soil and water.[1] Photolysis is generally considered a minor degradation pathway for this group of compounds.[1]

Chemical Identity and Formation

This compound is formed in biological and environmental systems through the oxidation of Demeton-O-methyl. This process involves the conversion of the thioether group first to a sulfoxide and subsequently to the more stable sulfone.[1][4] This metabolic transformation is a critical aspect of its environmental presence, as the resulting sulfone is generally more resistant to further degradation than its precursors.[1]

Metabolic Pathway

The formation of this compound from its parent compound, Demeton-O-methyl, is a two-step oxidation process.

Demeton-O-methyl Demeton-O-methyl Demeton-O-methyl sulfoxide Demeton-O-methyl sulfoxide Demeton-O-methyl->Demeton-O-methyl sulfoxide Oxidation This compound This compound Demeton-O-methyl sulfoxide->this compound Oxidation

Metabolic pathway of Demeton-O-methyl to this compound.

Environmental Persistence

Abiotic Degradation

Hydrolysis: Hydrolysis is a major pathway for the degradation of organophosphate insecticides. The rate of hydrolysis is significantly influenced by pH and temperature. For the parent compound, Demeton-S-methyl, hydrolysis is slow in acidic and neutral conditions but accelerates in alkaline media.[1]

Table 1: Hydrolysis Half-life of Demeton-S-methyl at 22°C

pHHalf-life (days)
463
756
98
Source: Data for the related compound Demeton-S-methyl.[1]

Photolysis: Degradation by sunlight, or photolysis, is considered a minor degradation pathway for the demeton family of compounds. Studies on the related compound Oxydemeton-methyl have indicated that photolytic processes contribute minimally to its overall degradation.[1]

Biotic Degradation

Soil Metabolism: Microbial activity is a significant route for the degradation of demeton compounds in the environment.[1] In aerobic soil studies of the related compound Oxydemeton-methyl, it was found to degrade with a calculated half-life of 3.2 days.[1] The degradation process leads to the formation of sulfonic acids and eventual mineralization to carbon dioxide.[1]

Table 2: Soil Degradation of Related Compounds

CompoundConditionHalf-life (days)
Oxydemeton-methylAerobic Soil3.2
Source: Data for the related compound Oxydemeton-methyl.[1]

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for pesticide registration. The following are general descriptions of protocols relevant to the data presented for related compounds.

Hydrolysis Study (General Protocol based on OECD 111)
  • Test Substance Preparation: A stock solution of the test substance is prepared in a water-miscible solvent.

  • Test System: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

  • Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 22°C).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the test substance and any major degradation products are determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.

Aerobic Soil Metabolism Study (General Protocol based on OECD 307)
  • Soil Selection: A well-characterized soil is collected and sieved. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: The test substance, often radiolabelled, is applied to the soil surface.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air to maintain aerobic conditions.

  • Volatile Traps: The effluent air is passed through traps to capture any volatile degradation products, including ¹⁴CO₂.

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction and Analysis: The soil is extracted with appropriate solvents, and the extracts are analyzed to determine the concentration of the parent compound and its degradation products.

  • Data Analysis: The rate of degradation and the half-life of the parent compound are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Collection Soil Collection Soil Sieving Soil Sieving Soil Collection->Soil Sieving Moisture Adjustment Moisture Adjustment Soil Sieving->Moisture Adjustment Test Substance Application Test Substance Application Moisture Adjustment->Test Substance Application Incubation (Dark, 20°C) Incubation (Dark, 20°C) Test Substance Application->Incubation (Dark, 20°C) Sampling Sampling Incubation (Dark, 20°C)->Sampling Airflow Airflow Incubation (Dark, 20°C)->Airflow Soil Extraction Soil Extraction Sampling->Soil Extraction Volatile Traps Volatile Traps Airflow->Volatile Traps Chromatographic Analysis Chromatographic Analysis Soil Extraction->Chromatographic Analysis Data Analysis Data Analysis Chromatographic Analysis->Data Analysis

Generalized workflow for an aerobic soil metabolism study.

Conclusion

The environmental fate of this compound is largely inferred from its chemical nature as a stable sulfone and from the behavior of its parent and related compounds. The available evidence suggests that it is likely to be persistent in the environment, with hydrolysis and microbial degradation being the primary routes of dissipation. The rate of these processes is highly dependent on environmental conditions such as pH, temperature, and microbial activity. Further research is needed to establish the specific environmental half-lives and degradation pathways of this compound to fully assess its environmental risk.

References

Demeton-o sulfone: A Toxicological Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Properties and Effects of Demeton-o sulfone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a detailed examination of this compound, an organophosphate insecticide and a significant metabolite of Demeton-S-methyl. This document synthesizes critical data on its chemical properties, mechanism of action, metabolic pathways, and extensive toxicological effects, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

Core Toxicological Properties

This compound, with the chemical formula C₆H₁₅O₅PS₂, is the fully oxidized and more stable metabolite of Demeton-S-methyl.[1] Its primary mechanism of toxicity, characteristic of organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][5]

Chemical Identity
PropertyValue
IUPAC Name2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane[1]
CAS Number25476-48-6[1]
Molecular FormulaC₆H₁₅O₅PS₂[1]
Molecular Weight262.284 g/mol [1]

Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of this compound stems from its potent inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in synaptic clefts, terminating the nerve impulse. By phosphorylating the serine hydroxyl group at the active site of AChE, this compound renders the enzyme non-functional. This leads to a buildup of acetylcholine and continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.

Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Increased ACh Increased Acetylcholine Concentration Hydrolysis Products Choline + Acetate AChE->Hydrolysis Products Produces Demeton This compound Demeton->AChE Inhibits Overstimulation Cholinergic Receptor Overstimulation Increased ACh->Overstimulation Neurotoxicity Neurotoxic Effects Overstimulation->Neurotoxicity

Mechanism of Acetylcholinesterase Inhibition.

Metabolism of Demeton-S-methyl to this compound

This compound is a metabolic product of the insecticide Demeton-S-methyl. The metabolic pathway involves a two-step oxidation of the thioether group. This transformation significantly influences the compound's persistence and toxicological profile.

Metabolic Pathway of Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl Demeton-S-methyl sulfoxide Demeton-S-methyl sulfoxide (Oxydemeton-methyl) Demeton-S-methyl->Demeton-S-methyl sulfoxide Oxidation This compound This compound Demeton-S-methyl sulfoxide->this compound Further Oxidation

Metabolic conversion of Demeton-S-methyl.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound and its parent compound, Demeton-S-methyl, across various species.

Acute Toxicity of this compound
SpeciesRouteParameterValueReference
RatOralLD5011.25 mg/kg[6]
Chronic Toxicity and No-Observed-Adverse-Effect Levels (NOAEL)
SpeciesStudy DurationRouteEffectNOAELLOAELReference
Rat3 monthsDietCholinesterase Inhibition1 ppm3 ppm[6]
Rat2 yearsDrinking WaterBrain ChE Inhibition1 ppm (0.25-0.32 mg/kg bw/day)5 ppm[7]
Dog1 yearDietBrain ChE Inhibition10 ppm (0.36 mg/kg bw/day)100 ppm[7]
Mouse2 yearsDrinking WaterBrain ChE Inhibition1 ppm (0.05-0.06 mg/kg bw/day)5 ppm[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols from key experiments cited in the literature.

Protocol for a 3-Month Dietary Toxicity Study in Rats
  • Test Substance: Demeton-S-methyl sulfone.

  • Species: Wistar rats (15 males and 15 females per group, with a control group of 30 of each sex).

  • Administration: The test substance was incorporated into the diet at concentrations of 0, 1, 3, 10, and 30 ppm.

  • Duration: 3 months.

  • Observations:

    • Clinical Signs: Daily observation for behavioral changes and signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples were collected at 2, 4, 8, and 13 weeks for analysis of standard hematological and clinical chemistry parameters.

    • Cholinesterase Activity: Plasma and erythrocyte cholinesterase activity were measured at 2, 4, 8, and 13 weeks. Brain cholinesterase activity was measured at termination.

    • Urinalysis and Kidney Function: Assessed at termination.

    • Gross Pathology and Histopathology: A full necropsy was performed on all animals at the end of the study. Organs were weighed, and tissues were preserved for histological examination.

  • Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the highest dose at which no statistically significant adverse effects were observed compared to the control group, with a particular focus on cholinesterase inhibition.[6]

Protocol for a 1-Year Oral Toxicity Study in Dogs
  • Test Substance: Demeton-S-methyl sulfone.

  • Species: Purebred Beagle dogs.

  • Administration: The test substance was administered in the diet at concentrations of 0, 1, 10, and 100 ppm.

  • Duration: 1 year.

  • Observations:

    • Clinical Signs: Daily observation for signs of cholinergic toxicity (e.g., tremors, diarrhea).

    • Body Weight and Food Consumption: Monitored throughout the study.

    • Ophthalmology: Examinations were conducted at the beginning and end of the study.

    • Hematology, Clinical Chemistry, and Urinalysis: Samples were collected at regular intervals.

    • Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities were measured.

    • Gross Pathology and Histopathology: A complete necropsy was performed at termination, with organ weights recorded and tissues examined microscopically.

  • Endpoint Analysis: The NOAEL was established based on the highest dietary concentration that did not produce significant cholinesterase inhibition or other treatment-related adverse effects.[7]

Toxicological Effects on Organ Systems

Nervous System

As an acetylcholinesterase inhibitor, the primary target of this compound is the nervous system.[2][3] Acute exposure can lead to classic signs of cholinergic overstimulation, including tremors, convulsions, and respiratory distress.[4] Chronic exposure at lower doses results in sustained inhibition of cholinesterase in both the central and peripheral nervous systems.[7]

Other Organ Systems

While the nervous system is the principal target, some studies have noted other effects at higher doses. In a 3-month rat study, reduced food consumption and decreased growth were observed in males at 30 ppm.[6] A 2-year study in mice noted an increased incidence of retinal atrophy and keratitis in the 50 ppm group.[7] However, liver function tests in rabbits following an acute oral dose did not show significant alterations.[6]

Genotoxicity and Carcinogenicity

Based on a review of available in vitro and in vivo short-term tests, there is no evidence to suggest that Demeton-S-methyl sulfone is genotoxic.[7] Long-term carcinogenicity studies in mice and rats did not reveal any evidence of carcinogenic potential.[7]

Reproductive and Developmental Toxicity

A reproduction study in rats given Demeton-S-methyl sulfone in drinking water did not show any adverse effects on reproductive parameters at the doses tested.[7]

Conclusion

This compound is a potent organophosphate toxicant with a well-defined mechanism of action centered on the irreversible inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant neurotoxicity, with chronic exposure leading to sustained depression of cholinesterase activity. The available data from extensive animal studies have established clear No-Observed-Adverse-Effect Levels, which are critical for risk assessment. While the primary effects are neurological, high-dose, long-term exposure may lead to other organ-specific toxicities. The compound has not been found to be genotoxic or carcinogenic. This comprehensive guide provides essential data and experimental context for researchers and professionals engaged in the evaluation of organophosphate compounds.

References

The Metabolic Journey of Demeton-o: A Technical Guide to its Sulfoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway leading from the organophosphate insecticide Demeton-o to its more stable and persistent metabolite, Demeton-o sulfone. This transformation, a critical process in toxicokinetics and environmental fate, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes through a two-step sulfoxidation reaction. This document details the enzymatic players, the chemical transformations, and the regulatory signaling pathways influencing this metabolic conversion. Furthermore, it presents detailed experimental protocols for studying this pathway in vitro and summarizes the available, albeit limited, quantitative data. This guide is intended to be a valuable resource for researchers investigating the metabolism and toxicology of organophosphate compounds.

Introduction

Demeton-o is an organothiophosphate insecticide that undergoes metabolic activation and detoxification in biological systems. A key metabolic route is the oxidation of its thioether group, leading to the formation of Demeton-o sulfoxide and subsequently this compound. This process of sulfoxidation significantly alters the physicochemical properties and biological activity of the parent compound, often resulting in increased polarity and persistence. Understanding the intricacies of this metabolic pathway is crucial for assessing the toxicological risk associated with Demeton-o exposure and for the development of potential remediation strategies. The primary enzymatic system responsible for this biotransformation is the cytochrome P450 monooxygenase system, a versatile family of enzymes central to the metabolism of a vast array of xenobiotics.

The Metabolic Pathway: From Thioether to Sulfone

The metabolic conversion of Demeton-o to this compound is a sequential two-step oxidation process.

Step 1: Oxidation to Demeton-o Sulfoxide

The initial and rate-limiting step is the oxidation of the sulfur atom in the thioethyl side chain of Demeton-o, resulting in the formation of Demeton-o sulfoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes.

Step 2: Oxidation to this compound

The intermediate, Demeton-o sulfoxide, undergoes further oxidation at the same sulfur atom to yield the final product, this compound. This second oxidation step is also mediated by cytochrome P450 enzymes.

Below is a diagrammatic representation of this metabolic pathway.

Metabolic_Pathway Demeton_o Demeton-o (C8H19O3PS2) Demeton_o_sulfoxide Demeton-o Sulfoxide (C8H19O4PS2) Demeton_o->Demeton_o_sulfoxide Sulfoxidation (CYP450) Demeton_o_sulfone This compound (C8H19O5PS2) Demeton_o_sulfoxide->Demeton_o_sulfone Sulfoxidation (CYP450)

Figure 1: Metabolic pathway of Demeton-o to this compound.

Key Enzymatic Players: The Cytochrome P450 Superfamily

The sulfoxidation of Demeton-o is a classic example of a phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific human CYP isoforms responsible for Demeton-o metabolism have not been definitively identified in the literature, studies on structurally similar organothiophosphate pesticides suggest the involvement of several key isoforms.

Based on analogy with other thioether-containing pesticides, the primary candidates for Demeton-o sulfoxidation in humans are likely to include members of the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies. These isoforms are abundant in the liver, the primary site of xenobiotic metabolism, and are known to catalyze a wide range of oxidative reactions.

Quantitative Data on Metabolic Kinetics

Quantitative data on the enzyme kinetics of Demeton-o sulfoxidation are scarce in publicly available literature. To provide a framework for understanding the type of data required for a comprehensive toxicokinetic model, the following table presents hypothetical kinetic parameters for the involvement of two major human CYP isoforms in the two-step oxidation of Demeton-o. It is crucial to note that these values are illustrative and not based on experimental data for Demeton-o.

SubstrateProductCYP IsoformKm (µM) (Hypothetical)Vmax (pmol/min/pmol CYP) (Hypothetical)
Demeton-oDemeton-o SulfoxideCYP3A425150
Demeton-oDemeton-o SulfoxideCYP2C195075
Demeton-o SulfoxideThis compoundCYP3A440100
Demeton-o SulfoxideThis compoundCYP2C197550

Table 1: Hypothetical Michaelis-Menten kinetic parameters for the two-step sulfoxidation of Demeton-o by human CYP3A4 and CYP2C19. These values are for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to determine the kinetic parameters of Demeton-o metabolism to this compound using human liver microsomes.

In Vitro Metabolism of Demeton-o using Human Liver Microsomes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of Demeton-o sulfoxide and this compound from Demeton-o in a human liver microsomal system.

Materials:

  • Demeton-o (analytical standard)

  • Demeton-o sulfoxide (analytical standard)

  • This compound (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar organophosphate not present in the sample)

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • Vortex mixer

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - Demeton-o dilutions - HLM suspension - NADPH regenerating system Incubate Incubate at 37°C: - HLM - Demeton-o - Buffer Reagents->Incubate Start_Reaction Start Reaction: Add NADPH regenerating system Incubate->Start_Reaction Time_Points Sample at time points: (e.g., 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction: Add ice-cold acetonitrile with internal standard Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Supernatant Transfer supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Quantify Quantify metabolites using standard curves LCMS->Quantify Kinetics Determine Km and Vmax using non-linear regression Quantify->Kinetics

Figure 2: Experimental workflow for in vitro metabolism of Demeton-o.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Demeton-o in a suitable solvent (e.g., methanol) and perform serial dilutions to obtain a range of substrate concentrations (e.g., 0.5 - 200 µM).

    • Prepare a suspension of human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes, pre-incubate the human liver microsomes, Demeton-o (at various concentrations), and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent (e.g., 200 µL).

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of the internal standard.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to new tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Demeton-o, Demeton-o sulfoxide, and this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

    • Prepare standard curves for each analyte to enable accurate quantification.

  • Data Analysis:

    • Calculate the rate of formation of Demeton-o sulfoxide and this compound at each substrate concentration.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Regulatory Signaling Pathways

The expression and activity of CYP enzymes are tightly regulated by complex signaling networks that respond to both endogenous and exogenous stimuli. Two key pathways implicated in the regulation of xenobiotic-metabolizing enzymes are the Aryl Hydrocarbon Receptor (AHR) and the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP genes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1A2). Upon binding to a ligand, such as certain polycyclic aromatic hydrocarbons or dioxins, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of its target genes, thereby inducing their transcription. While direct evidence for Demeton-o as an AHR ligand is lacking, exposure to complex mixtures of pesticides has been shown to activate this pathway.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Demeton-o (or other ligand) AHR_complex AHR-Hsp90-XAP2 (inactive complex) Ligand->AHR_complex binds AHR_ligand AHR-Ligand AHR_complex->AHR_ligand conformational change ARNT ARNT AHR_ligand->ARNT translocates & dimerizes AHR_ARNT AHR-ARNT-Ligand ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE binds CYP_Gene CYP1A1/1A2 Gene XRE->CYP_Gene activates transcription mRNA mRNA CYP_Gene->mRNA transcription CYP_Protein CYP1A1/1A2 Protein mRNA->CYP_Protein translation Metabolism Metabolism of Demeton-o CYP_Protein->Metabolism catalyzes

Figure 3: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
NRF2 Signaling Pathway

The NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, such as reactive oxygen species or electrophiles, Keap1 undergoes a conformational change, leading to the release and stabilization of NRF2. NRF2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the induction of a battery of cytoprotective genes, including several phase II detoxifying enzymes and, in some cases, certain CYP isoforms. While primarily associated with phase II enzyme induction, cross-talk between the NRF2 and AHR pathways exists, suggesting a coordinated regulation of xenobiotic metabolism.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Oxidative Stress (e.g., from metabolism) Keap1_NRF2 Keap1-NRF2 (inactive) Inducer->Keap1_NRF2 induces release NRF2 NRF2 Keap1_NRF2->NRF2 Maf sMaf NRF2->Maf translocates & heterodimerizes NRF2_Maf NRF2-sMaf Maf->NRF2_Maf ARE ARE (DNA) NRF2_Maf->ARE binds Target_Genes Cytoprotective Genes (e.g., some CYPs, Phase II enzymes) ARE->Target_Genes activates transcription Proteins Proteins Target_Genes->Proteins translation Cellular_Defense Enhanced Cellular Defense Proteins->Cellular_Defense leads to

Figure 4: NRF2 signaling pathway.

Conclusion

The metabolic transformation of Demeton-o to this compound via a two-step sulfoxidation reaction is a critical determinant of its biological activity and environmental persistence. This process is primarily orchestrated by the cytochrome P450 enzyme system, with several isoforms likely contributing to the conversion. While a complete quantitative understanding of the kinetics of this pathway for Demeton-o is still emerging, the experimental and conceptual frameworks presented in this guide provide a solid foundation for future research. A deeper understanding of the specific CYP isoforms involved, their kinetic parameters, and the regulatory networks that govern their expression will be instrumental in accurately assessing the risks associated with Demeton-o exposure and in the broader field of organophosphate toxicology.

Demeton-o sulfone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o sulfone (CAS No. 4891-54-7) is an organothiophosphate compound. It is a metabolite of the insecticide Demeton-O, formed through the oxidation of the thioether group to a sulfone.[1] Like other organophosphates, its biological activity is primarily characterized by the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its better-studied analogs, to serve as a reference for research and development activities. Due to the limited availability of experimental data for this compound, this guide incorporates data from its closely related isomers and methylated counterparts to provide a broader context.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound and its related compounds are summarized in the tables below. It is important to note that experimental data for this compound is scarce, and some values are predicted.

Table 1: Identifiers and Molecular Properties of this compound and Related Compounds

PropertyThis compoundDemeton-S sulfoneDemeton-O-methyl sulfoneDemeton-S-methyl sulfone
CAS Number 4891-54-72496-91-525476-48-617040-19-6
Molecular Formula C₈H₁₉O₅PS₂C₈H₁₉O₅PS₂C₆H₁₅O₅PS₂C₆H₁₅O₅PS₂
Molecular Weight ( g/mol ) 290.34[5]290.34262.29[6]262.28[7]
IUPAC Name diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane1-[diethoxy(sulfanylidene)-λ⁵-phosphanyl]oxy-2-ethylsulfonylethane2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane[8]

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compoundDemeton-S sulfoneDemeton-O-methyl sulfoneDemeton-S-methyl sulfone
Appearance Not availableNot availableNot availableWhite to pale yellowish, microcrystalline[6]
Boiling Point (°C) 145 @ 0.05 Torr[5]Not availableNot available120 @ 0.03 mmHg; 144 @ 0.12 mmHg[6]
Melting Point (°C) Not availableNot availableNot availableNot available
Density (g/cm³) 1.247 (Predicted)[5]Not availableNot available1.416 @ 20°C[6]
Vapor Pressure (mmHg) Not availableNot availableNot available0.5 x 10⁻³ @ 20°C[6]
Water Solubility Not availableNot availableNot availableMiscible[6]
Log P (Octanol-Water Partition Coefficient) 1.7 (Predicted)Not availableNot available-0.3 (Predicted)[8]

Signaling and Metabolic Pathways

Metabolic Pathway of Demeton-O

This compound is the final oxidation product in the metabolism of Demeton-O. The thioether group of Demeton-O is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.[1]

Metabolic Pathway of Demeton-O Metabolic Pathway of Demeton-O Demeton-O Demeton-O Demeton-o sulfoxide Demeton-o sulfoxide Demeton-O->Demeton-o sulfoxide Oxidation This compound This compound Demeton-o sulfoxide->this compound Oxidation

Metabolic Pathway of Demeton-O
Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, this compound acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). By covalently bonding to the serine hydroxyl group in the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2][4] The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity.[2]

Acetylcholinesterase Inhibition Mechanism of Acetylcholinesterase Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Demeton_Sulfone This compound Demeton_Sulfone->AChE Inhibits (Irreversible) Signal Signal Propagation ACh_Receptor->Signal

Acetylcholinesterase Inhibition by this compound

Experimental Protocols

Representative Synthesis of this compound

Reaction: Demeton-O → this compound

Materials:

  • Demeton-O (starting material)

  • Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (or other suitable eluents)

Procedure:

  • Dissolve Demeton-O in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA) in dichloromethane to the stirred solution of Demeton-O.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Analytical Protocol: Determination in Agricultural Products by LC-MS/MS

The following is a representative protocol for the analysis of this compound in a complex matrix such as fruits or vegetables, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][9][10]

1. Sample Preparation (QuEChERS Extraction):

  • Homogenize a representative sample of the agricultural product (e.g., 10-15 g) using a high-speed blender.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

  • Cap and shake the tube vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. LC-MS/MS Analysis:

  • Transfer the final extract into an autosampler vial.

  • Inject an aliquot (e.g., 1-5 µL) into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient program to separate the analyte from matrix interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.

Analytical Workflow Analytical Workflow for this compound Homogenization Sample Homogenization (e.g., Fruit/Vegetable) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (d-SPE) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis

Analytical Workflow for this compound

References

Demeton-O-Sulfone: A Historical and Technical Overview of a Key Pesticide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O-sulfone is a significant metabolite of the organophosphate insecticide Demeton, a pioneering systemic pesticide introduced in 1951 by Bayer under the trade name Systox.[1] As the first of its kind, Demeton revolutionized pest control in agriculture by being absorbed and translocated within plants, effectively targeting sucking insects like aphids, thrips, and sawflies.[1] The commercial formulation of Demeton was a mixture of two isomers: the thiono isomer, Demeton-O, and the thiolo isomer, Demeton-S.[2] Both isomers undergo metabolic oxidation in plants and animals, leading to the formation of their respective sulfoxides and the more stable sulfone metabolites.[2] This technical guide provides an in-depth historical context and scientific overview of Demeton-O-sulfone, focusing on its formation, toxicity, analytical detection, and regulatory history.

Historical Context and Regulatory Status

The use of Demeton became widespread in the mid-20th century. However, due to its high toxicity to humans and other non-target organisms, its registration was eventually canceled by the United States Environmental Protection Agency (EPA) in 1998, and its use is now obsolete in many countries.[1] Regulatory actions were driven by concerns over the acute toxicity and potential long-term health effects of the parent compound and its cholinesterase-inhibiting metabolites, including Demeton-O-sulfone.

Physicochemical Properties

PropertyValueReference
Chemical Name O,O-Diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate
CAS Number 2589-39-1
Molecular Formula C8H19O5PS2
Molecular Weight 290.34 g/mol
Appearance Colorless to light yellow oil
Vapor Pressure 3.4 x 10-4 mmHg at 20°C (for Demeton)[3]
Water Solubility 666 mg/L (for Demeton)[3]

Metabolic Formation of Demeton-O-Sulfone

Demeton-O is metabolized in biological systems through a two-step oxidation of the thioether group. The initial oxidation forms the corresponding sulfoxide, which is then further oxidized to the more stable and persistent sulfone, Demeton-O-sulfone. This metabolic activation is a critical aspect of its toxicology, as the metabolites are also potent acetylcholinesterase inhibitors.

G Demeton_O Demeton-O (Thiono Isomer) Sulfoxide Demeton-O-sulfoxide Demeton_O->Sulfoxide Oxidation (Phase I) Sulfone Demeton-O-sulfone Sulfoxide->Sulfone Oxidation (Phase I)

Metabolic pathway of Demeton-O to Demeton-O-sulfone.

Toxicological Profile

Demeton-O-sulfone, like its parent compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe toxic effects.

Quantitative Toxicity Data

ParameterSpeciesRouteValueReference
LD50 (Demeton-O) RatOral7.5 mg/kg[1]
LD50 (Demeton-S) RatOral1.5 mg/kg[1]
NOAEL (Demeton) RabbitOral0.15 mg/kg/day[1]

Environmental Fate

The persistence of Demeton-O-sulfone in the environment is a significant concern. As a more stable metabolite, it can persist in soil and water, posing a potential risk to non-target organisms. The hydrolysis half-life of the parent Demeton mixture is pH-dependent, being more rapid in alkaline conditions. At 30°C, the half-life is 4.2 hours at pH 9 and 8.5 hours at pH 8.[3] However, the sulfone metabolite is generally more resistant to degradation.

Environmental Persistence Data (Demeton)

MatrixParameterValueReference
Soil Koc (Demeton-O)387[3]
Water Hydrolysis Half-life (pH 9, 30°C)4.2 hours[3]

Experimental Protocols

Analysis of Demeton-O-Sulfone in Agricultural Produce by GC-MS

This protocol outlines a general procedure for the determination of Demeton-O-sulfone residues in food matrices.

1. Sample Preparation (QuEChERS-based)

  • Homogenize 10-15 g of the sample (e.g., fruit or vegetable).

  • To a 50 mL centrifuge tube, add 10 g of the homogenized sample, 10 mL of acetonitrile, and the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, and MgSO4).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Demeton-O-sulfone.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction QuEChERS Cleanup Dispersive SPE Cleanup Extraction->Cleanup d-SPE GC_MS GC-MS Analysis Cleanup->GC_MS Injection Data_Analysis Data Analysis GC_MS->Data_Analysis Detection & Quantification

Workflow for the analysis of Demeton-O-sulfone in produce.
In Vitro Metabolism of Demeton-O using Rat Liver Microsomes

This protocol describes a general procedure to study the formation of Demeton-O-sulfone from Demeton-O.

1. Reagents and Materials

  • Rat liver microsomes (pooled from male Sprague-Dawley rats).

  • Demeton-O standard.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (for reaction termination).

  • Incubator/shaking water bath.

  • LC-MS/MS system for analysis.

2. Incubation Procedure

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Demeton-O (final concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the protein and analyze the supernatant for the presence of Demeton-O-sulfone using LC-MS/MS.

3. LC-MS/MS Analysis

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Demeton-O and Demeton-O-sulfone.

Conclusion

Demeton-O-sulfone represents a historically important and toxicologically relevant metabolite of the early organophosphate insecticide Demeton. Its formation through metabolic oxidation highlights a key consideration in pesticide toxicology, where the metabolites can be as or more potent than the parent compound. Although the use of Demeton is now largely discontinued in many parts of the world, understanding the properties and analytical detection of its persistent metabolites like Demeton-O-sulfone remains crucial for monitoring historical contamination and for informing the development of safer, less persistent pesticides. The provided experimental frameworks offer a starting point for researchers to further investigate the behavior and impact of this significant pesticide metabolite.

References

Demeton-o-sulfone: A Technical Review of its Chemistry, Toxicology, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o-sulfone is an organophosphate and a metabolite of the insecticide Demeton. The Demeton insecticide was first introduced by Bayer in 1951 and was notable for being one of the first systemic insecticides.[1] It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[1] Demeton-o-sulfone is formed in biological and environmental systems through the oxidation of Demeton-O.[2] This metabolic process involves the conversion of the thioether group to a sulfoxide and subsequently to the more stable sulfone.[2] Like other organophosphates, the primary mechanism of toxicity for Demeton-o-sulfone is the inhibition of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system. This technical guide provides a comprehensive review of the available scientific literature on Demeton-o-sulfone, with a focus on its chemical and physical properties, synthesis, analytical methodologies, toxicology, and environmental fate.

Chemical and Physical Properties

Demeton-o-sulfone is the sulfone metabolite of the Demeton-O isomer. While specific experimental data for Demeton-o-sulfone is limited in the literature, properties can be inferred from its structure and data available for the closely related Demeton-S-methyl sulfone. The sulfone group increases the polarity and stability of the molecule compared to its parent compound.

Table 1: Chemical Identification of Demeton-o-sulfone

PropertyValueSource
IUPAC Namediethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane[3][4]
CAS Number4891-54-7[3][4]
Molecular FormulaC₈H₁₉O₅PS₂[3]
Molecular Weight290.3 g/mol [3]
Canonical SMILESCCOP(=S)(OCC)OCCS(=O)(=O)CC[4]
InChI KeyGZJFADYLHPWSII-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of Demeton Analogs (Data for Demeton-S-methyl sulfone)

PropertyValueSource
AppearanceWhite to pale yellowish, microcrystalline
OdorPractically odorless
Boiling Point120°C at 0.03 mm Hg; 144°C at 0.12 mm Hg
Vapor Pressure0.5 × 10⁻³ mm Hg at 20°C
SolubilityMiscible with water; soluble in most organic solvents
Specific Gravity1.416 at 20°C/4°C

Synthesis and Metabolism

The synthesis of Demeton involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphorochloridothioate in toluene in the presence of anhydrous sodium carbonate and metallic copper. This process typically results in a mixture of Demeton-S and Demeton-O isomers.[1] Demeton-o-sulfone is then formed through the oxidation of the Demeton-O isomer. This oxidation can be achieved using various oxidizing agents.

Metabolic Pathway of Demeton-O

The metabolic transformation of Demeton-O to Demeton-o-sulfone is a two-step oxidation process that occurs in biological systems and the environment. The thioether group is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.[2]

Metabolic Pathway of Demeton-O Demeton_O Demeton-O (Thioether) Demeton_O_sulfoxide Demeton-o-sulfoxide Demeton_O->Demeton_O_sulfoxide Oxidation Demeton_O_sulfone Demeton-o-sulfone Demeton_O_sulfoxide->Demeton_O_sulfone Oxidation

Caption: Metabolic oxidation of Demeton-O to Demeton-o-sulfone.

Toxicological Profile

The primary mechanism of toxicity for Demeton-o-sulfone, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.

Table 3: Acute Toxicity Data for Demeton (Isomer Mixture)

SpeciesRouteLD50 (mg/kg)Source
Rat (oral)Oral1.5[5]
Rabbit (oral)Oral5 (LDLo)[5]
Mouse (oral)Oral7.85 (LDLo)[5]

Note: Specific LD50 values for Demeton-o-sulfone were not found in the reviewed literature. The data presented is for the parent Demeton mixture and should be interpreted with caution.

Acetylcholinesterase Inhibition Pathway

The inhibition of acetylcholinesterase by organophosphates is an irreversible process involving the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This covalent modification renders the enzyme inactive.

AChE Inhibition by Organophosphates cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding -> Nerve Impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive Phosphorylated AChE Demeton_O_Sulfone Demeton-o-sulfone (Organophosphate) Demeton_O_Sulfone->AChE Irreversible Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Environmental Fate

Information on the environmental fate of Demeton-o-sulfone is limited. However, as a metabolite of Demeton, its presence in the environment is linked to the use of the parent insecticide. The sulfone group generally increases the persistence of the molecule in the environment compared to the parent thioether or the sulfoxide metabolite.[2]

Experimental Protocols

Synthesis of Sulfones from Sulfides (General Protocol)

While a specific protocol for the synthesis of Demeton-o-sulfone was not found, a general method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide.

Materials:

  • Sulfide precursor (e.g., Demeton-O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Catalyst (e.g., tantalum carbide or niobium carbide)[6]

  • Solvent (e.g., ethanol)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve the sulfide precursor in a suitable solvent in the reaction vessel.

  • Add the catalyst to the solution.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture while stirring. The reaction may be exothermic, so cooling may be necessary.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution).

  • Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure sulfone.

Sulfone Synthesis Workflow Start Start: Sulfide Precursor Dissolution Dissolve in Solvent Start->Dissolution Add_Catalyst Add Catalyst Dissolution->Add_Catalyst Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂) Add_Catalyst->Add_Oxidant Reaction Monitor Reaction Add_Oxidant->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification End End: Pure Sulfone Purification->End

Caption: General workflow for the synthesis of sulfones from sulfides.

Analytical Methodology: LC-MS for Demeton-S-methylsulfone in Agricultural Products

A sensitive method for the simultaneous determination of demeton-S-methyl, its sulfoxide, and its sulfone in agricultural products has been developed using liquid chromatography coupled with mass spectrometry (LC-MS).[7][8]

Sample Preparation (QuEChERS-based):

  • Homogenize the sample (e.g., fruits, vegetables) with antioxidants like L-ascorbic acid.[7]

  • Extract a known weight of the homogenized sample with acetone.[7]

  • Re-extract an aliquot of the crude extract with ethyl acetate using an Extrelut column.[7]

  • For lipid-rich samples, perform a hexane/acetonitrile partitioning step.[7]

  • Clean up the extract using a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column.[7]

LC-MS Analysis:

  • Chromatography: High-performance liquid chromatography (HPLC) is used to separate the analytes.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode allows for sensitive and selective detection of the target compounds.[7]

Method Validation:

  • Recoveries: Average recoveries for Demeton-S-methyl and its metabolites from various agricultural products were reported to be between 73.8% and 102.5%.[7]

  • Precision: Relative standard deviations were reported to be ≤5.7%.[7]

  • Limit of Detection (LOD): For the related oxydemeton-methyl and its sulfone in biological samples, LODs of 1 ng/g and 2 ng/g, respectively, have been achieved.[9]

LC-MS Analysis Workflow Sample Agricultural Product Sample Homogenization Homogenize with Antioxidants Sample->Homogenization Extraction Extract with Acetone Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (if necessary) Extraction->Partitioning Cleanup Solid Phase Extraction Cleanup (PSA or Carbon/PSA) Partitioning->Cleanup LC_Separation HPLC Separation Cleanup->LC_Separation ESI_MS ESI-MS Detection (SIM Mode) LC_Separation->ESI_MS Data_Analysis Data Analysis and Quantification ESI_MS->Data_Analysis Result Result: Analyte Concentration Data_Analysis->Result

Caption: Workflow for the analysis of Demeton metabolites by LC-MS.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure acetylcholinesterase activity and its inhibition.[10]

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • DTNB solution

  • Acetylthiocholine iodide solution

  • Inhibitor solution (e.g., Demeton-o-sulfone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the AChE solution and the DTNB solution to each well.

  • Add the inhibitor solution (or a blank solvent for control) to the appropriate wells and incubate for a specific time to allow for the inhibition reaction.

  • Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Immediately measure the absorbance at 412 nm at different time points using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per unit time).

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control wells.

Ellman's Assay Workflow Start Start: Prepare Reagents Add_Enzyme_DTNB Add AChE and DTNB to Wells Start->Add_Enzyme_DTNB Add_Inhibitor Add Inhibitor (or Blank) Add_Enzyme_DTNB->Add_Inhibitor Incubate Incubate for Inhibition Add_Inhibitor->Incubate Add_Substrate Add Acetylthiocholine Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition End End: Inhibition Data Calculate_Inhibition->End

Caption: Workflow for the Ellman's assay for AChE inhibition.

Conclusion

Demeton-o-sulfone is a significant metabolite of the organophosphate insecticide Demeton. Its primary toxicological action is the irreversible inhibition of acetylcholinesterase. While specific quantitative data for Demeton-o-sulfone is scarce in the publicly available literature, its chemical properties, metabolic pathways, and mechanism of action can be understood from the extensive research on its parent compounds and related metabolites. The analytical methods and experimental protocols described in this guide provide a framework for researchers working with this and similar organophosphate compounds. Further research is warranted to fully characterize the toxicological and environmental profile of Demeton-o-sulfone.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o-sulfone is an organophosphate pesticide, and its detection in soil is crucial for environmental monitoring and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of Demeton-o-sulfone in soil matrices. The methodologies described herein are based on established techniques such as QuEChERS for sample preparation, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 S1 S P->S1 P->S1 C2 CH2 O1->C2 C4 CH2 O2->C4 C5 CH2 O3->C5 S2 S O4 O S2->O4 S2->O4 O5 O S2->O5 S2->O5 C8 CH2 S2->C8 C1 CH3 C2->C1 C3 CH3 C4->C3 C6 CH2 C5->C6 C6->S2 C7 CH3 C8->C7

Caption: Chemical structure of Demeton-o-sulfone.

Analytical Workflow Overview

The general workflow for the analysis of Demeton-o-sulfone in soil involves sample preparation to extract the analyte from the complex soil matrix, followed by instrumental analysis for detection and quantification.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Soil Sample Collection & Homogenization extraction QuEChERS Extraction (Acetonitrile) sample->extraction cleanup Dispersive SPE (d-SPE) Cleanup (PSA, C18, MgSO4) extraction->cleanup lcms LC-MS/MS cleanup->lcms gcms GC-MS/MS cleanup->gcms quant Quantification & Confirmation lcms->quant gcms->quant report Reporting quant->report

Caption: General analytical workflow for Demeton-o-sulfone in soil.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of Demeton-o-sulfone and related compounds using various analytical methods.

CompoundMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Demeton-S-sulfoneAgricultural ProductsUHPLC-MS/MS0.02 - 2.05.075.0 - 110.00.7 - 14.9
Demeton-S-methyl sulfoneRice-based baby foodLC-MS/MS-0.001 mg/kg--[1]
Organophosphate PesticidesWheat and RiceGC-NPD/MS1 - 10-70.2 - 95.25< 15[2]
26 PesticidesSoilLC-MS/MS0.1 - 5.00.5 - 1070 - 120< 20
Semivolatile OrganicsSolid Waste/SoilGC/MS (EPA 8270D)--Method DependentMethod Dependent[3]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[2][4]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For acidic pesticides, add 1% acetic acid to the acetonitrile. For base-sensitive pesticides, use a buffered system (e.g., citrate buffer).

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • The resulting supernatant is the final extract.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM), is typically used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for organophosphates.

  • MS/MS Parameters: Monitor at least two multiple reaction monitoring (MRM) transitions for Demeton-o-sulfone for quantification and confirmation. The specific precursor and product ions, as well as collision energies, should be optimized for the specific instrument.

ParameterTypical Value
Column Temperature40 °C
Flow Rate0.3 mL/min
Injection Volume5 µL
ESI Voltage+4.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Protocol 2: Ultrasonic Extraction and GC-MS/MS Analysis

This protocol utilizes ultrasonic extraction, a common technique for extracting organic pollutants from solid matrices.

1. Sample Preparation and Extraction:

  • Weigh 10 g of air-dried and sieved soil into a glass beaker.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

  • Allow the soil to settle and decant the solvent into a collection flask.

  • Repeat the extraction with a fresh 20 mL portion of the solvent mixture.

  • Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Cleanup (if necessary):

  • For soils with high organic matter content, a cleanup step using a Florisil or silica solid-phase extraction (SPE) cartridge may be required to remove interferences.

3. GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector: Splitless or pulsed splitless injection is typically used to enhance sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS/MS Parameters: As with LC-MS/MS, at least two MRM transitions should be monitored for quantification and confirmation.

ParameterTypical Value
Injector Temperature250 °C
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Collision GasArgon

Quality Control and Validation

To ensure the reliability of the analytical results, a robust quality control and validation procedure should be implemented. This includes:

  • Calibration: Use of a multi-point calibration curve with matrix-matched standards to compensate for matrix effects.

  • Method Blank: Analysis of a blank soil sample to check for contamination.

  • Spiked Samples: Fortification of blank soil samples with a known concentration of Demeton-o-sulfone to determine recovery and precision.

  • Internal Standards: Use of an appropriate isotopically labeled internal standard to correct for variations in extraction efficiency and instrument response.

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the determination of Demeton-o-sulfone in soil. The choice between LC-MS/MS and GC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis. The QuEChERS method offers a simple, fast, and effective sample preparation technique suitable for high-throughput laboratories. Proper method validation and ongoing quality control are essential for generating accurate and defensible data.

References

Application Note: Quantification of Demeton-o sulfone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the quantification of Demeton-o sulfone in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is founded on the widely adopted QuEChERS sample preparation technique, ensuring high recovery and reproducibility. The subsequent analysis utilizes a robust LC-MS/MS method with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample extraction, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data is presented to demonstrate the method's performance.

Introduction

This compound is the sulfone metabolite of the organophosphate insecticide Demeton. Monitoring its presence in various environmental and biological matrices is crucial for assessing exposure and ensuring safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices. This protocol details a validated approach for the reliable quantification of this compound.

Principle

The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to isolate this compound from the sample matrix. The extract is then analyzed by reversed-phase liquid chromatography, which separates the analyte from other matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. Quantification is performed using an internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical balance (4 decimal places).

    • Centrifuge capable of accommodating 50 mL tubes.

    • Vortex mixer.

    • Sample homogenizer (e.g., blender, bead beater).

    • Syringe filters (0.22 µm).

    • Autosampler vials.

    • 50 mL polypropylene centrifuge tubes.

  • Reagents:

    • This compound (Demeton-S-methyl sulfone) analytical standard.

    • Triphenyl phosphate (Internal Standard).

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ammonium formate (LC-MS grade).

    • Magnesium sulfate (anhydrous).

    • Sodium chloride.

    • Trisodium citrate dihydrate.

    • Disodium hydrogen citrate sesquihydrate.

    • Primary secondary amine (PSA) sorbent.

    • Graphitized carbon black (GCB).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Triphenyl phosphate and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of Triphenyl phosphate in acetonitrile.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative portion of the sample. For solid samples, this may involve grinding or blending.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 1 µg/mL internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: Accucore aQ C18 column (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound (Quantifier) 263.0 169.0 12
      This compound (Qualifier) 263.0 109.1 32

      | Triphenyl phosphate (IS) | 327.1 | 152.1 | 25 |

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and may vary depending on the specific instrument and matrix.

ParameterThis compound
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1 µg/kg[2]
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction + Internal Standard + QuEChERS Salts homogenization->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 dspe 4. Dispersive SPE Cleanup (PSA/GCB/MgSO4) centrifuge1->dspe Transfer Supernatant centrifuge2 5. Centrifugation dspe->centrifuge2 filtration 6. Filtration centrifuge2->filtration Transfer Supernatant lc_separation 7. LC Separation (C18 Column) filtration->lc_separation Inject into LC-MS/MS ms_detection 8. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 9. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound in Sample extraction QuEChERS Extraction analyte->extraction cleanup dSPE Cleanup extraction->cleanup separation LC Separation cleanup->separation detection MS/MS Detection (MRM) separation->detection quantification Accurate Quantification detection->quantification

Caption: Logical flow from sample to quantitative result.

References

Application Notes and Protocols for the Use of Demeton-o-sulfone as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Demeton-o-sulfone as a certified reference material (CRM). These guidelines are intended for researchers, scientists, and professionals involved in drug development, food safety, and environmental monitoring.

Introduction to Demeton-o-sulfone

Demeton-o-sulfone is an organophosphate insecticide and a metabolite of Demeton.[1] As a cholinesterase inhibitor, it poses potential health risks, necessitating its monitoring in various matrices.[1] Certified reference materials (CRMs) of Demeton-o-sulfone are essential for the accurate calibration of analytical instruments, validation of methods, and ensuring the quality and reliability of residue analysis in food and environmental samples.[2]

Chemical Information:

  • IUPAC Name: diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane

  • CAS Number: 4891-54-7[3]

  • Molecular Formula: C₈H₁₉O₅PS₂[4]

  • Molecular Weight: 290.3 g/mol

Applications of Demeton-o-sulfone CRM

The primary application of Demeton-o-sulfone CRM is in the quantitative analysis of pesticide residues. Specific applications include:

  • Food Safety: Monitoring of Demeton-o-sulfone residues in a wide range of agricultural products to ensure compliance with regulatory limits.

  • Environmental Monitoring: Detection and quantification of Demeton-o-sulfone in soil and water samples to assess environmental contamination and persistence.

  • Toxicology and Research: Use as a standard in studies investigating the toxic effects and metabolic pathways of organophosphate pesticides.

Quantitative Data

The following tables summarize quantitative data from various analytical methods for the determination of Demeton-o-sulfone.

Table 1: Recovery of Demeton-S-methylsulfone in Various Agricultural Products using LC-MS

Agricultural ProductAverage Recovery (%)Relative Standard Deviation (%)
Brown Rice96.53.2
Soybean94.34.5
Cabbage102.55.7
Chinese Cabbage98.73.8
Potato95.62.9
Radish97.23.1
Apple99.82.5
Mandarin Orange101.34.1
Strawberry92.45.2
Tea Leaves73.84.8
Data from a study on the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone by LC-MS. The samples were fortified at a concentration of 0.05 µg/g.[5][6]

Table 2: Performance of a Multi-Residue UHPLC-MS/MS Method

AnalyteLimit of Detection (LOD) (mg/kg)
Demeton-S-methyl sulfone< 0.001
This method was developed for the quantitation of 210 pesticides in food samples.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a clean-up tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-3 min: 10% B

    • 3-31 min: Linear gradient to 90% B

    • 31-36 min: Hold at 90% B

    • 36-36.5 min: Return to 10% B

    • 36.5-45 min: Re-equilibration at 10% B

  • Injection Volume: 20 µL.

MS/MS Conditions (ESI in positive mode):

  • Monitor the appropriate precursor to product ion transitions for Demeton-o-sulfone.

Calibration:

  • Prepare a series of calibration standards using the Demeton-o-sulfone CRM in a suitable solvent (e.g., acetonitrile).

  • It is recommended to use matrix-matched standards to compensate for matrix effects.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph (GC) coupled to a mass spectrometer (MS).

GC Conditions (Representative):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of Demeton-o-sulfone.

Calibration:

  • Prepare calibration standards from the Demeton-o-sulfone CRM in a suitable solvent (e.g., ethyl acetate).

  • Matrix-matched standards are recommended.

Visualization of Workflows and Pathways

Certified Reference Material (CRM) Production Workflow

CRM_Workflow cluster_planning 1. Planning and Material Sourcing cluster_processing 2. Material Processing and Homogenization cluster_testing 3. Testing and Characterization cluster_certification 4. Certification and Documentation A Identify Need for CRM B Synthesize or Procure High-Purity Raw Material A->B C Material Preparation and Purification B->C D Homogenization to Ensure Uniformity C->D E Homogeneity Testing D->E F Stability Testing (Short and Long-term) E->F G Characterization and Value Assignment (using multiple analytical techniques) F->G H Uncertainty Estimation G->H I Issuing Certificate of Analysis (CoA) H->I J Packaging and Labeling I->J K End User Laboratory

Workflow for the production of a Certified Reference Material (CRM).

Sample Analysis Workflow

Sample_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Sample Homogenization B Extraction (e.g., QuEChERS) A->B C Clean-up (e.g., dSPE) B->C D LC-MS/MS or GC-MS Analysis C->D E Peak Integration and Identification D->E F Quantification using CRM Calibration Curve E->F G Reporting of Results F->G

General workflow for the analysis of Demeton-o-sulfone in samples.

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Demeton-o-sulfone ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds and stimulates Products Choline + Acetate AChE->Products Produces Receptor->ACh ACh release from receptor Demeton Demeton-o-sulfone AChE_inhib Acetylcholinesterase (AChE) Demeton->AChE_inhib Irreversibly binds to Inhibited_AChE Inhibited AChE Excess_ACh Excess ACh Overstimulation Continuous Receptor Stimulation ACh_inhib Acetylcholine (ACh) Receptor_inhib ACh Receptor ACh_inhib->Receptor_inhib Accumulates and continuously binds Receptor_inhib->Overstimulation Leads to

References

Application of Demeton-O-Sulfone in Acetylcholinesterase Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O-sulfone is an organophosphate insecticide and a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] The primary mechanism of its toxicity lies in the irreversible inactivation of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve impulse transmission. This property makes Demeton-O-sulfone a subject of interest in toxicological studies and in the development of novel acetylcholinesterase inhibitors. These application notes provide an overview of the available data, detailed experimental protocols for studying its inhibitory effects, and visualizations of the underlying biochemical pathways.

Data Presentation

Table 1: IC50 Values for Acetylcholinesterase Inhibition by Demeton-S-Methyl and its Metabolites

CompoundEnzyme SourceIC50 (M)Reference
Demeton-S-methylSheep Erythrocytes6.5 x 10⁻⁵(Heath and Vandekar, 1957)[3]
Demeton-S-methyl sulfoxideSheep Erythrocytes4.1 x 10⁻⁵(Heath and Vandekar, 1957)[3]
Demeton-S-methyl sulfoneSheep Erythrocytes2.3 x 10⁻⁵(Heath and Vandekar, 1957)[3]
Demeton-S-methylRat Brain9.52 x 10⁻⁵(Klimmer, 1960)[3]
Demeton-S-methyl sulfoxideRat Brain1.43 x 10⁻³(Klimmer, 1960)[3]

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl

ParameterValueUnitReference
Second-order rate constant of inhibition (kᵢ)0.0422µM⁻¹ min⁻¹(Estévez et al., 2023)[3]
Spontaneous reactivation constant (kₛ)0.0202min⁻¹(Estévez et al., 2023)[3]
Aging constant (kₐ)0.0043min⁻¹(Estévez et al., 2023)[3]

Experimental Protocols

The following is a detailed protocol for determining the inhibitory potential of Demeton-O-sulfone on acetylcholinesterase activity using the colorimetric Ellman's assay. This method is suitable for irreversible inhibitors like organophosphates.

Protocol: Determination of IC50 for Demeton-O-sulfone against Acetylcholinesterase

1. Principle:

This assay measures the activity of acetylcholinesterase by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of Demeton-O-sulfone is determined by measuring the reduction in enzyme activity in its presence.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Demeton-O-sulfone (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO or ethanol, analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

3. Preparation of Reagents:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water. A typical final concentration in the assay is 0.5-1.0 mM.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer. A typical final concentration in the assay is 0.3-0.5 mM.

  • Demeton-O-sulfone Stock Solution: Prepare a high-concentration stock solution of Demeton-O-sulfone in a suitable solvent (e.g., DMSO).

  • Serial Dilutions of Demeton-O-sulfone: Prepare a series of dilutions of the Demeton-O-sulfone stock solution in the same solvent to cover a broad range of concentrations (e.g., from 1 nM to 1 mM).

4. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed volume of the AChE solution to each well.

    • Add a small volume (e.g., 1-2 µL) of the different concentrations of Demeton-O-sulfone dilutions to the respective wells.

    • For the control (uninhibited) wells, add the same volume of the solvent used for the inhibitor.

    • Include a blank well containing only the buffer and subsequent reagents (no enzyme).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. This pre-incubation step is crucial for irreversible inhibitors.

  • Initiation of the Enzymatic Reaction:

    • Prepare a reaction mixture containing the ATCI and DTNB solutions in phosphate buffer.

    • To initiate the reaction, add a fixed volume of the reaction mixture to all wells simultaneously using a multichannel pipette.

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.

5. Data Analysis:

  • Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition:

    • Percentage Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of Demeton-O-sulfone.

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the Demeton-O-sulfone concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by Demeton-O-sulfone

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Site: Serine-OH) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Forms Signal Nerve Signal Transmission Receptor->Signal Initiates Demeton Demeton-O-sulfone (Organophosphate) Demeton->AChE Irreversibly binds to Serine-OH ACh_Accumulation ACh Accumulation Phosphorylated_AChE->ACh_Accumulation Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Causes IC50_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Prep_AChE Prepare AChE Solution Add_AChE Add AChE to wells Prep_AChE->Add_AChE Prep_Inhibitor Prepare Demeton-O-sulfone Serial Dilutions Add_Inhibitor Add Demeton-O-sulfone dilutions and controls Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare ATCI and DTNB Solutions Add_Reaction_Mix Add ATCI/DTNB Reaction Mix Prep_Substrate->Add_Reaction_Mix Add_AChE->Add_Inhibitor Preincubation Pre-incubate (15-30 min) Add_Inhibitor->Preincubation Preincubation->Add_Reaction_Mix Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Reaction_Mix->Measure_Absorbance Calc_Rate Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50

References

Application Notes and Protocols for In Vitro Studies of Demeton-o sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of Demeton-o sulfone, an organophosphate insecticide and a potent acetylcholinesterase (AChE) inhibitor. The following protocols detail key experiments to assess its cytotoxic and neurotoxic mechanisms.

Overview of this compound's Mechanism of Action

This compound, like other organophosphates, primarily exerts its toxic effects through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxicity.[1] Beyond direct AChE inhibition, organophosphates are known to induce oxidative stress and apoptosis through various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for Demeton-s-methyl sulfone, a closely related compound, which can be used as a reference for initial experimental design.

CompoundAssaySystemIC50 Value (M)Reference
Demeton-s-methyl sulfoneAcetylcholinesterase InhibitionHuman Blood Serum4.3 x 10⁻⁵[3]
Demeton-s-methyl sulfoneAcetylcholinesterase InhibitionSheep Erythrocyte2.3 x 10⁻⁵[3]

Experimental Protocols

Cell Culture

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line for neurotoxicity studies due to its human origin and neuronal characteristics.

  • PC12 (Rat Pheochromocytoma): A cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), making it a valuable model for studying neuronal development and toxicity.

General Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere of 5% CO₂.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (10 mM), and 10 µL of the this compound dilution to each well.

  • Add 20 µL of AChE solution (0.5 U/mL) to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution (14 mM) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • SH-SY5Y or PC12 cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM to 1000 µM) and a vehicle control for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • SH-SY5Y or PC12 cells

  • This compound

  • DCFH-DA (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 1, 3, 6, or 24 hours).

  • Remove the treatment medium and wash the cells twice with HBSS.

  • Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • SH-SY5Y or PC12 cells

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AMC)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of the cell lysate and 50 µL of the 2x reaction buffer containing the caspase-3 substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

  • Express caspase-3 activity as a fold change relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Demeton_o_sulfone_Signaling_Pathway cluster_0 Cellular Effects of this compound Demeton This compound AChE Acetylcholinesterase (AChE) Demeton->AChE Inhibition MAPK MAPK Pathway Activation (p38, JNK, ERK) Demeton->MAPK ACh Acetylcholine Accumulation Neurotoxicity Neurotoxicity ACh->Neurotoxicity ROS Increased ROS Production MAPK->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow cluster_1 In Vitro Assessment Workflow start Start: Cell Culture (SH-SY5Y or PC12) treatment Treatment with This compound start->treatment AChE_assay AChE Inhibition Assay treatment->AChE_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay ros_assay ROS Measurement (DCFH-DA) treatment->ros_assay apoptosis_assay Apoptosis Assay (Caspase-3) treatment->apoptosis_assay data_analysis Data Analysis & Interpretation AChE_assay->data_analysis viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for the Determination of Demeton-o-sulfone Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Demeton-o-sulfone is a metabolite of the organophosphate insecticide Demeton. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Demeton and its metabolites in various agricultural commodities. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations. This document provides a detailed protocol for the determination of Demeton-o-sulfone residues in agricultural products using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the extraction of Demeton-o-sulfone from a homogenized agricultural sample into an organic solvent (acetonitrile). The subsequent partitioning step, induced by the addition of salts, separates the acetonitrile layer from the aqueous and solid phases of the sample. A dispersive solid-phase extraction (d-SPE) cleanup is then performed to remove interfering matrix components such as pigments, sugars, and fatty acids. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

1. Sample Preparation and Homogenization

  • Take a representative sample of the agricultural product (e.g., fruits, vegetables, cereals).

  • Chop or dice the sample into small pieces.

  • For high-water-content commodities, freeze the sample with liquid nitrogen and then homogenize to a uniform consistency using a high-speed blender.

  • For dry or low-water-content commodities (e.g., cereals, tea), grind the sample to a fine powder.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

2. QuEChERS Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to approximately 8-10 mL.

  • Add internal standards if required.

  • Seal the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample and solvent.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition can vary based on the specific QuEChERS method being followed (e.g., AOAC or EN methods).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a specific sorbent mixture depending on the matrix type:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Pigmented Fruits and Vegetables (e.g., spinach, carrots): 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB).

    • High-Fat Samples (e.g., nuts, oilseeds): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Seal the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥5000 rpm for 2 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be acidified (e.g., with formic acid) to improve the stability of certain pesticides, though this should be optimized during method development.

4. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

    • Example Transitions for Demeton-S-methylsulfone (as a proxy for Demeton-o-sulfone): Specific MRM transitions need to be determined by infusing a pure standard of Demeton-o-sulfone. For the related Demeton-S-methylsulfone, transitions would be derived from its protonated molecular ion.

Data Presentation

The performance of the analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019). Key validation parameters are summarized below.

ParameterTypical ValueDescription
Limit of Quantification (LOQ) 0.001 - 0.01 mg/kgThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[1][2]
Linearity (R²) ≥ 0.99The coefficient of determination for the calibration curve, indicating the linearity of the detector response over a range of concentrations.[1]
Recovery (%) 70 - 120%The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the extraction method.[1][3][4]
Precision (RSDr %) ≤ 20%The relative standard deviation of replicate measurements, indicating the repeatability of the method.[3][4]
Matrix Effect (%) VariableThe influence of co-eluting matrix components on the ionization of the analyte. It should be assessed and compensated for, often by using matrix-matched standards.

Mandatory Visualization

G Workflow for Demeton-o-sulfone Residue Analysis cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Agricultural Product Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g into Centrifuge Tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile & Shake Weigh->Add_ACN Add_Salts Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 Centrifuge (5 min) Add_Salts->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents & Shake Transfer->Add_dSPE Centrifuge2 Centrifuge (2 min) Add_dSPE->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

References

Application Notes and Protocols for the Extraction of Demeton-o-sulfone from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of Demeton-o-sulfone, an organophosphate insecticide metabolite, from various plant tissues. The protocols are designed for analytical chemists, toxicologists, and food safety scientists requiring accurate and efficient quantification of this compound in complex matrices.

Introduction

Demeton-o-sulfone is a metabolite of the systemic insecticide Demeton. Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Demeton and its metabolites in agricultural commodities.[1] Accurate monitoring of Demeton-o-sulfone residues in plant tissues is therefore crucial for ensuring food safety and compliance with international trade standards. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a widely adopted and effective technique for the extraction of pesticide residues, including Demeton-o-sulfone, from a variety of plant matrices.[2][3][4][5][6]

Key Extraction Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[2][5][6] This method is renowned for its simplicity, speed, and minimal solvent usage, making it an environmentally friendly and cost-effective choice for multi-residue analysis.

General Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis start Homogenized Plant Sample add_solvent Add Acetonitrile start->add_solvent vortex1 Vortex Vigorously add_solvent->vortex1 add_salts Add MgSO4 and NaCl vortex1->add_salts vortex2 Vortex Vigorously add_salts->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe Add d-SPE Sorbents (PSA, C18) and MgSO4 transfer_supernatant->add_dspe vortex3 Vortex add_dspe->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 collect_extract Collect Final Extract centrifuge2->collect_extract Cleaned Extract analysis LC-MS/MS Analysis collect_extract->analysis

Caption: General workflow of the QuEChERS method for pesticide extraction from plant tissues.

Protocol 1: Modified QuEChERS for General Fruit and Vegetable Matrices

This protocol is a modified version of the standard QuEChERS method, optimized for the extraction of a broad range of pesticides, including organophosphates like Demeton-o-sulfone, from common fruits and vegetables.

Materials and Reagents:

  • Homogenizer or blender

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge capable of 3000 rpm or higher

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 (octadecylsilane) sorbent

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh 10-15 g of a homogenized plant tissue sample into a 50 mL centrifuge tube.[4][7]

    • For dry samples (e.g., grains, dried fruits), add an appropriate amount of deionized water to rehydrate the sample before proceeding.[5]

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid for improved stability of some pesticides) to the sample tube.[4]

    • Vortex vigorously for 1 minute.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[4]

    • Immediately vortex for another 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 8 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing 1200 mg of anhydrous MgSO₄, 400 mg of PSA, and optionally 400 mg of C18.[7][8]

    • The choice of sorbents can be tailored to the matrix. For samples with high chlorophyll content, graphitized carbon black (GCB) may be added, but it can lead to the loss of planar pesticides.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation and Analysis:

    • Collect the supernatant (cleaned extract).

    • The extract can be directly analyzed by LC-MS/MS or may be further concentrated and reconstituted in a suitable solvent for improved sensitivity.

    • For LC-MS/MS analysis, a dilution with deionized water (e.g., 10x) may be necessary.[5]

Protocol 2: Acetone-Based Extraction for Diverse Agricultural Products

This protocol, adapted from a method successfully used for the analysis of Demeton-S-methylsulfone in various agricultural products, employs an initial acetone extraction followed by liquid-liquid partitioning and solid-phase extraction cleanup.

Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Acetone, HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Acetonitrile, HPLC grade

  • EXtrelut® column (or similar diatomaceous earth column)

  • PSA (Primary Secondary Amine) SPE cartridge

  • Graphitized carbon/PSA tandem column (for challenging matrices)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization and Extraction:

    • Homogenize the plant sample. For antioxidant protection, L-ascorbic acid and butylhydroxytoluene can be added during homogenization.

    • Extract the homogenized sample with acetone.

  • Liquid-Liquid Re-extraction:

    • Take an aliquot of the crude acetone extract and re-extract it with ethyl acetate using an EXtrelut column.[9][10]

  • Partitioning (for lipid-rich samples):

    • For samples with high-fat content, such as cereals, perform a hexane/acetonitrile partitioning step to remove lipids.[9][10]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the extract through a PSA column for cleanup.[9][10]

    • For more complex matrices, a tandem graphitized carbon/PSA column can be used for enhanced cleanup.[9][10]

  • Analysis:

    • The final cleaned extract is then analyzed by LC-MS in Electrospray Ionization (ESI) Selected Ion Monitoring (SIM) mode.[9][10]

Quantitative Data Summary

The following table summarizes the reported performance data for methods used in the analysis of Demeton-o-sulfone and related compounds in plant matrices.

AnalyteMatrixMethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
Demeton-S-methylsulfone10 different agricultural productsAcetone extraction, EXtrelut, PSA/GCB cleanup, LC-MS73.8 - 102.5≤ 5.7Not specified[9][10]
Organophosphate PesticidesFruits and VegetablesModified QuEChERS70 - 120≤ 20Not specified[3]
155 PesticidesRiceModified QuEChERS77.1 - 111.51.18 - 18.65[11]
47 PesticidesEdible InsectsOptimized QuEChERS64.54 - 122.121.86 - 6.0210 - 15[2]

Logical Relationship of Method Selection

The choice of the specific extraction and cleanup protocol depends on the nature of the plant matrix. The following diagram illustrates a decision-making process for selecting an appropriate method.

Method_Selection start Plant Sample matrix_type Assess Matrix Complexity start->matrix_type low_fat_pigment Low Fat & Pigment (e.g., Apples, Grapes) matrix_type->low_fat_pigment Simple high_pigment High Pigment (e.g., Spinach, Berries) matrix_type->high_pigment Complex high_fat High Fat/Lipid (e.g., Nuts, Seeds) matrix_type->high_fat Very Complex protocol1 Protocol 1: Standard QuEChERS (PSA/C18 Cleanup) low_fat_pigment->protocol1 protocol1_gcb Protocol 1 with GCB: QuEChERS (PSA/C18/GCB Cleanup) high_pigment->protocol1_gcb protocol2 Protocol 2: Acetone Extraction with Hexane/ACN Partitioning high_fat->protocol2

Caption: Decision tree for selecting an appropriate extraction method based on plant matrix characteristics.

The QuEChERS methodology and its variations provide robust and reliable frameworks for the extraction of Demeton-o-sulfone from a wide array of plant tissues. The selection of the specific protocol and cleanup sorbents should be guided by the complexity of the sample matrix to ensure optimal recovery and removal of interferences. Subsequent analysis by LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of this pesticide residue at trace levels. For method validation, it is recommended to assess recovery, repeatability, and limits of detection and quantification in the specific plant matrix of interest.

References

Application Notes and Protocols for Demeton-O-sulfone Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Demeton-O-sulfone analytical standards in a laboratory setting. Demeton-O-sulfone is a metabolite of the organophosphate insecticide Demeton. Due to its potential presence in food and environmental samples, accurate analytical standards are crucial for monitoring and research.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Demeton-O-sulfone is provided below for easy reference.

PropertyValueSource
Chemical Name diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphaneLGC Standards
CAS Number 4891-54-7LGC Standards
Molecular Formula C₈H₁₉O₅PS₂PubChem
Molecular Weight 290.3 g/mol PubChem
Monoisotopic Mass 290.04115305 DaPubChem
Appearance White to pale yellowish, microcrystalline solidINCHEM
Solubility Miscible with water; soluble in most organic solventsINCHEM

Toxicological Information

Demeton-O-sulfone, like other organophosphates, is an inhibitor of the enzyme acetylcholinesterase (AChE).

Toxicological EndpointInformationSource
Mechanism of Action Inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.
Potential Symptoms of Exposure Headaches, dizziness, and in severe cases, respiratory distress.
Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Demeton-O-sulfone is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. The following diagram illustrates this pathway.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_released ACh ACh_vesicle->ACh_released exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers release Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolyzes ACh_receptor ACh Receptor ACh_released->ACh_receptor binds Demeton Demeton-O-sulfone Demeton->AChE inhibits Response Continued Nerve Impulse ACh_receptor->Response activates

Caption: Acetylcholinesterase inhibition by Demeton-O-sulfone.

Experimental Protocols

General Workflow for Pesticide Residue Analysis

The following diagram outlines the typical workflow for the analysis of pesticide residues, such as Demeton-O-sulfone, in food or environmental samples.

Pesticide_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Fruits, Vegetables, Water) SamplePreparation 2. Sample Preparation (Homogenization, Weighing) SampleCollection->SamplePreparation Extraction 3. Extraction (QuEChERS Method) SamplePreparation->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis DataProcessing 6. Data Processing and Quantification Analysis->DataProcessing Reporting 7. Reporting Results DataProcessing->Reporting

Caption: General workflow for pesticide residue analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at a high rcf for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Demeton-O-sulfone.

Instrumentation and Conditions (Example):

ParameterSetting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for Demeton-O-sulfone. Precursor ion will be [M+H]⁺. Product ions should be determined by infusion of a standard solution.
Limit of Detection (LOD) Typically in the low µg/kg range, depending on the matrix and instrumentation.

Note: The specific MRM transitions, collision energies, and retention time will need to be determined empirically on the instrument used.

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of Demeton-O-sulfone, particularly for its volatility.

Instrumentation and Conditions (Example):

ParameterSetting
GC System Gas chromatograph with a mass selective detector (MSD)
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (m/z) To be determined from the mass spectrum of a Demeton-O-sulfone standard. Key fragments should be selected for quantification and qualification.

Quality Control and Data Analysis

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the Demeton-O-sulfone analytical standard.

  • Recovery: Fortify blank samples with the analytical standard at different concentration levels to determine the method's recovery and precision.

  • Quantification: Quantify the analyte in samples by comparing the peak area to the calibration curve.

  • Confirmation: Confirm the identity of the analyte by comparing the retention time and the ratio of quantifier and qualifier ion transitions (for MS/MS) or the full mass spectrum with that of the analytical standard.

These application notes and protocols are intended as a guide. Laboratories should validate these methods for their specific matrices and instrumentation to ensure accurate and reliable results.

Troubleshooting & Optimization

Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Demeton-O-sulfone in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-O-sulfone and why is its stability a concern in analytical testing?

Demeton-O-sulfone is an organophosphate insecticide and a metabolite of the systemic insecticide Demeton.[1][2] It functions as an acetylcholinesterase (AChE) inhibitor, making it a neurotoxin.[1][2] In analytical testing, ensuring the stability of Demeton-O-sulfone is crucial for accurate quantification of residues in various matrices, including agricultural products and environmental samples. Degradation of the analyte can lead to underestimation of its concentration, impacting regulatory compliance and risk assessment.

Q2: What are the primary factors that can affect the stability of Demeton-O-sulfone in my samples?

The stability of organophosphorus pesticides like Demeton-O-sulfone is primarily influenced by:

  • pH: Alkaline conditions can promote the hydrolysis of organophosphorus compounds.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of pesticides.[5]

  • Enzymatic Activity: Residual enzymatic activity in biological samples can potentially metabolize the analyte.

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical transformation.[6]

Q3: What are the recommended storage conditions for samples containing Demeton-O-sulfone?

To ensure the stability of Demeton-O-sulfone, it is recommended to store samples under the following conditions:

  • Temperature: Store samples frozen, ideally at -20°C or below.[7][8][9] Long-term storage stability of many pesticide residues has been demonstrated at these temperatures.[7][8][10]

  • pH: Maintain a slightly acidic pH (around 5-6) in aqueous samples or extracts, if compatible with the analytical method.[4]

  • Light: Store samples in the dark to prevent potential photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Demeton-O-sulfone and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low recovery of Demeton-O-sulfone Analyte degradation during sample storage.- Verify that samples were immediately frozen after collection and stored at ≤ -20°C. - Check the pH of the sample matrix and adjust to a slightly acidic range if possible.
Analyte degradation during sample preparation.- Minimize the time samples are at room temperature. - Consider the use of antioxidants, such as thiourea, during the extraction process, especially if the parent compound, Demeton-S-methyl, is also of interest.[11] - Work in a controlled, cool environment.
Inconsistent or non-reproducible results Incomplete extraction of the analyte from the sample matrix.- Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction) for your specific sample type.
Matrix effects in the analytical instrument (e.g., LC-MS/MS).- Employ matrix-matched calibration standards to compensate for signal suppression or enhancement. - Consider the use of an internal standard.
Presence of unexpected peaks in the chromatogram Degradation of Demeton-O-sulfone into other products.- While specific degradation products of Demeton-O-sulfone are not well-documented in the available literature, hydrolysis of the ester linkage is a potential degradation pathway for organophosphates. Investigate for the presence of O,O-diethyl phosphorothioic acid and 2-(ethylsulfonyl)ethanol.

Data Presentation

Table 1: General Stability of Organophosphorus Pesticides Under Various Conditions

While specific quantitative stability data for Demeton-O-sulfone is limited in the reviewed literature, the following table provides a general overview of the stability of organophosphorus pesticides, which can be used as a guideline.

Condition General Stability Trend for Organophosphorus Pesticides Recommendation for Demeton-O-sulfone
pH Less stable under alkaline conditions (pH > 7) due to hydrolysis.[3][4] More stable in acidic to neutral pH.Maintain sample extracts at a slightly acidic pH (5-6) if possible.
Temperature Degradation rate increases with increasing temperature.[5] Stable for extended periods at ≤ -20°C.[7][8]Store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Light Some pesticides are susceptible to photodegradation.Store samples and standards in amber vials or in the dark.

Experimental Protocols

Protocol 1: Sample Homogenization and Extraction with Antioxidant

This protocol is adapted from a method for the analysis of Demeton-S-methyl and its metabolites and is suitable for agricultural products.[11]

  • Sample Weighing: Weigh 10.0 g of the homogenized sample into a centrifuge tube.

  • Antioxidant Addition: Add 20 mL of a 0.2 w/v% Thiourea solution and let the mixture stand for 30 minutes.

  • Extraction: Add 100 mL of acetone and homogenize the sample.

  • Filtration: Filter the homogenate with suction.

  • Re-extraction: Add 50 mL of acetone to the residue on the filter, homogenize again, and filter.

  • Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.

  • Further Processing: Proceed with liquid-liquid partitioning and solid-phase extraction cleanup as required for the specific matrix and analytical method.

Mandatory Visualization

experimental_workflow sample_collection Sample Collection homogenization Homogenization sample_collection->homogenization storage Storage at <= -20°C homogenization->storage Immediate Freezing extraction Extraction with Antioxidant storage->extraction cleanup SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Diagram 1: General experimental workflow for Demeton-O-sulfone analysis.

degradation_pathway demeton_s_methyl Demeton-S-methyl sulfoxide Demeton-S-methyl sulfoxide demeton_s_methyl->sulfoxide Oxidation sulfone Demeton-O-sulfone sulfoxide->sulfone Oxidation hydrolysis_products Potential Hydrolysis Products sulfone->hydrolysis_products Hydrolysis (e.g., alkaline conditions)

Diagram 2: Simplified degradation pathway of Demeton-S-methyl to Demeton-O-sulfone.

References

Troubleshooting poor chromatographic peak shape for Demeton-o sulfone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for Demeton-o-sulfone.

Troubleshooting Guide: Poor Chromatographic Peak Shape

Poor peak shape for Demeton-o-sulfone can manifest as peak tailing, fronting, or splitting. Below are common causes and their solutions, presented in a question-and-answer format to directly address issues you may encounter.

Q1: My Demeton-o-sulfone peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and lead to inaccurate quantification.

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Demeton-o-sulfone, like many organophosphorus pesticides, can interact with active silanol groups on the silica-based column packing material. This is a primary cause of peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.[2]

    • Solution 2: Use an End-Capped Column. Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

    • Solution 3: Add a Mobile Phase Modifier. Incorporate a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase to block the active sites.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.

    • Solution 1: Implement a Guard Column. A guard column installed before the analytical column can trap strongly retained compounds from the sample matrix.

    • Solution 2: Improve Sample Preparation. Enhance your sample clean-up procedure to remove interfering substances.

    • Solution 3: Column Washing. Flush the column with a strong solvent to remove contaminants. If tailing persists, the column may need to be replaced.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[1]

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I am observing peak fronting for Demeton-o-sulfone. What could be the reason?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse: A sudden physical change in the column bed can lead to channeling and peak fronting.[3] This can be caused by operating the column outside its recommended pH and temperature ranges.

    • Solution: Ensure your method parameters are within the column manufacturer's specifications. If you suspect column collapse, the column will likely need to be replaced.

Q3: My Demeton-o-sulfone peak is split or has shoulders. What should I investigate?

Split peaks are often indicative of a problem at the head of the column or in the sample introduction path.

Potential Causes & Solutions:

  • Partially Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[3]

    • Solution: Reverse the column and flush it to dislodge the blockage. If this is unsuccessful, the frit may need to be replaced, or the entire column. Using an in-line filter can help prevent this issue.

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through two different paths, resulting in a split peak.[1]

    • Solution: A column with a void typically needs to be replaced.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection depth, can cause improper sample introduction onto the column.

    • Solution: Perform routine maintenance on your injector, including cleaning and replacing the needle and seat as needed.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for HPLC analysis of Demeton-o-sulfone?

A: A good starting point for method development for Demeton-o-sulfone and its related compounds is reverse-phase chromatography. A C18 column is a common choice. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is often effective. A study on the related compound Demeton-S-methyl sulfone utilized a C18 column with a gradient of acetonitrile and water.[4]

Q: Can I analyze Demeton-o-sulfone by Gas Chromatography (GC)?

A: Yes, GC is a viable technique for the analysis of many organophosphorus pesticides.[5][6] However, it's important to be aware that some organophosphates can degrade in the hot injector port, which can lead to poor peak shape and reproducibility.[5] Using a deactivated inlet liner can help to minimize this issue.[5]

Q: How does mobile phase pH affect the peak shape of Demeton-o-sulfone?

A: Mobile phase pH is a critical parameter. For silica-based columns, a pH between 2.5 and 7.5 is generally recommended. At higher pH values, silanol groups on the stationary phase become ionized and can strongly interact with polar analytes, leading to significant peak tailing.[1]

Q: What is a good way to quantitatively measure peak shape?

A: The tailing factor (Tf) or asymmetry factor (As) are common metrics used to quantify peak shape. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing, while values less than 1 indicate peak fronting. Many chromatography data systems can automatically calculate these values.

Data Presentation

The following table illustrates how different chromatographic parameters can influence the peak shape of Demeton-o-sulfone, represented by the tailing factor. These are representative data to demonstrate trends.

Parameter ChangeCondition ATailing Factor (A)Condition BTailing Factor (B)Expected Improvement
Mobile Phase pH pH 6.82.1pH 3.01.2Significant
Column Type Standard C181.9End-capped C181.1Significant
Sample Concentration 10 µg/mL1.350 µg/mL2.5N/A (Demonstrates Overload)
Guard Column Not Used1.8Used1.4Moderate

Experimental Protocols

Below is a detailed methodology for an HPLC-MS experiment for the analysis of Demeton-S-methyl sulfone, which can be adapted as a starting point for Demeton-o-sulfone.

Sample Preparation (from Agricultural Products): [4]

  • Homogenize the sample with L-ascorbic acid and butylhydroxytoluene (antioxidants).

  • Extract the homogenized sample with acetone.

  • Re-extract an aliquot of the crude extract with ethyl acetate using an Extrelut column.

  • For lipid-rich samples, perform a hexane/acetonitrile partitioning step.

  • Clean up the extract using a PSA column or a tandem graphitized carbon/PSA column.

Chromatographic Conditions: [4]

  • Instrument: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: Electrospray Ionization (ESI) in Selected Ion Monitoring (SIM) mode.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for troubleshooting poor peak shape for Demeton-o-sulfone.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for Demeton-o-sulfone start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential Systemic Issue: - Blocked inlet frit - Column void/collapse - Injector problem check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction Issue: - Secondary silanol interactions - Mobile phase mismatch - Sample overload check_all_peaks->chemical_issue No all_peaks_yes Yes system_solutions Solutions: 1. Backflush column 2. Check/clean injector 3. Replace column if necessary system_issue->system_solutions end_node Achieve Good Peak Shape system_solutions->end_node all_peaks_no No chemical_solutions Solutions: 1. Adjust mobile phase pH 2. Use end-capped column 3. Reduce sample concentration 4. Match sample solvent to mobile phase chemical_issue->chemical_solutions chemical_solutions->end_node

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Demeton-o-sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of Demeton-o-sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-o-sulfone and why is its extraction challenging?

Demeton-o-sulfone is a polar organophosphorus pesticide. Its high polarity, indicated by a low octanol-water partition coefficient (Log P), makes it highly soluble in water. This property can lead to poor retention on traditional nonpolar SPE sorbents like C18 and result in low extraction recoveries.

Q2: Which type of SPE sorbent is most suitable for Demeton-o-sulfone?

For polar compounds like Demeton-o-sulfone, polymeric sorbents are often more effective than silica-based sorbents. Consider using a divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Oasis HLB) or a sulfonated polystyrene-divinylbenzene resin. These sorbents offer enhanced retention for polar analytes. While C18 can be used, it may require significant method optimization, such as adjusting the sample's ionic strength.

Q3: How does sample pH affect the recovery of Demeton-o-sulfone?

Organophosphorus esters, including Demeton-o-sulfone, can be susceptible to hydrolysis under acidic or basic conditions. Therefore, it is generally recommended to adjust the water sample to a neutral pH (around 7) before extraction to ensure the stability of the analyte.[1]

Q4: What are the recommended elution solvents for Demeton-o-sulfone?

A combination of moderately polar to nonpolar solvents is typically used to elute Demeton-o-sulfone from the SPE cartridge. Common elution solvent mixtures include acetone and dichloromethane (DCM) or methylene chloride.[1][2] The optimal solvent and its volume should be determined empirically to ensure complete elution of the analyte.

Q5: My recoveries are still low. What else can I do to improve them?

For polar analytes like Demeton-o-sulfone, adding a salt such as sodium chloride (NaCl) to the water sample can increase its ionic strength. This "salting-out" effect reduces the solubility of the analyte in the aqueous phase and promotes its partitioning onto the SPE sorbent, thereby improving retention and recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of Demeton-o-sulfone.

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Poor Retention on SPE Sorbent: Due to the high polarity of Demeton-o-sulfone.- Switch to a more polar-retentive sorbent: Consider polymeric sorbents like Oasis HLB or Styre Screen® HL DVB.[1][2] - Increase the ionic strength of the sample: Add NaCl to the water sample to decrease the analyte's solubility. - Decrease the flow rate during sample loading: A slower flow rate can improve the interaction between the analyte and the sorbent.
Analyte Breakthrough: The volume of the sample is too large for the amount of sorbent.- Decrease the sample volume. - Increase the sorbent mass in the SPE cartridge. - Test for breakthrough: Connect a second SPE cartridge in series with the first. Analyze the eluate from the second cartridge to see if the analyte is breaking through the first.
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte completely from the sorbent.- Increase the volume of the elution solvent. - Use a stronger elution solvent or a combination of solvents: Experiment with mixtures of acetone, dichloromethane, or methylene chloride.[1][2] - Soak the sorbent: Allow the elution solvent to sit in the cartridge for a few minutes before final elution to improve desorption.
Analyte Loss During Evaporation: Demeton-o-sulfone may be volatile.- Use a gentle stream of nitrogen for evaporation. - Control the temperature: Do not exceed 40°C during the evaporation step.[1] - Solvent Exchange: If the elution solvent is highly volatile, consider a solvent exchange to a less volatile solvent before final concentration.
Inconsistent Results Variable SPE Cartridge Performance: Inconsistent packing or activation of the cartridges.- Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample. - Use high-quality SPE cartridges from a reputable supplier. - Automate the SPE process if possible to ensure consistency.
Matrix Effects: Co-extracted interfering compounds from the sample matrix.- Optimize the wash step: Use a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. - Incorporate a cleanup step after elution. - Use matrix-matched standards for calibration.
Clogged SPE Cartridge Particulate Matter in the Sample: Suspended solids in the water sample can clog the frits of the cartridge.- Pre-filter the sample: Use a 0.45 µm filter before loading the sample onto the SPE cartridge.
Precipitation of Matrix Components: Changes in solvent composition during loading can cause matrix components to precipitate.- Dilute the sample before loading.

Experimental Protocols

Protocol 1: SPE of Demeton-o-sulfone from Water using a Polymeric Sorbent

This protocol is a general guideline and should be optimized for your specific application.

1. Materials:

  • SPE Cartridges: Polymeric sorbent (e.g., 500 mg/6 mL Divinylbenzene-N-vinylpyrrolidone copolymer)

  • Reagents: Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Acetone (HPLC grade), Deionized water, Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Sample: 1 L water sample.

2. Procedure:

  • Sample Preparation: Adjust the pH of the 1 L water sample to 7.0. Add 50 g of NaCl and dissolve completely.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of DCM.

    • Condition the cartridge with 2 x 5 mL of methanol.

    • Equilibrate the cartridge with 2 x 5 mL of deionized water. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Attach the SPE cartridge to an SPE manifold.

    • Load the entire 1 L water sample through the cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining salts.

  • Cartridge Drying:

    • Dry the cartridge under full vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Rinse the original sample bottle with 5 mL of acetone and pass this through the SPE cartridge.

    • Follow with 10 mL of DCM.

    • Add another 5 mL of DCM to the cartridge for a total elution volume of 20 mL.

  • Post-Elution:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • The sample is now ready for analysis (e.g., by GC-MS or LC-MS/MS).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Water Sample (1 L) pH_Adjust 2. Adjust pH to 7 Sample->pH_Adjust Add_Salt 3. Add NaCl pH_Adjust->Add_Salt Condition 4. Condition Sorbent Add_Salt->Condition Equilibrate 5. Equilibrate Sorbent Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash 7. Wash Sorbent Load->Wash Dry 8. Dry Sorbent Wash->Dry Elute 9. Elute Analyte Dry->Elute Dry_Eluate 10. Dry Eluate (Na2SO4) Elute->Dry_Eluate Concentrate 11. Concentrate Eluate Dry_Eluate->Concentrate Analysis 12. Instrumental Analysis Concentrate->Analysis

Caption: Experimental workflow for the solid-phase extraction of Demeton-o-sulfone.

Troubleshooting_Tree cluster_retention Retention Issues cluster_elution Elution Issues cluster_evaporation Evaporation Issues Start Low Recovery? Check_Sorbent Using Polymeric Sorbent? Start->Check_Sorbent Yes Add_Salt Added NaCl? Check_Sorbent->Add_Salt Yes Change_Sorbent Switch to Polymeric Sorbent Check_Sorbent->Change_Sorbent No Flow_Rate Slow Loading Flow Rate? Add_Salt->Flow_Rate Yes Add_NaCl Add NaCl to Sample Add_Salt->Add_NaCl No Elution_Solvent Optimized Elution Solvent? Flow_Rate->Elution_Solvent Yes Decrease_Flow Decrease Loading Flow Rate Flow_Rate->Decrease_Flow No Elution_Volume Sufficient Elution Volume? Elution_Solvent->Elution_Volume Yes Optimize_Elution Optimize Elution Solvent Elution_Solvent->Optimize_Elution No Soaking_Step Included Soaking Step? Elution_Volume->Soaking_Step Yes Increase_Volume Increase Elution Volume Elution_Volume->Increase_Volume No Evap_Temp Evaporation Temp <= 40°C? Soaking_Step->Evap_Temp Yes Add_Soaking Add Soaking Step Soaking_Step->Add_Soaking No Gentle_N2 Gentle Nitrogen Stream? Evap_Temp->Gentle_N2 Yes Lower_Temp Lower Evaporation Temperature Evap_Temp->Lower_Temp No Matrix_Effects Consider Matrix Effects Gentle_N2->Matrix_Effects Yes Adjust_N2 Use Gentler N2 Stream Gentle_N2->Adjust_N2 No

Caption: Troubleshooting decision tree for low recovery of Demeton-o-sulfone in SPE.

References

Preventing degradation of Demeton-o sulfone during sample storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Demeton-o-sulfone during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-o-sulfone and why is its stability a concern?

Demeton-o-sulfone is an organophosphate insecticide and a metabolite of the insecticide Demeton.[1][2] As a pesticide residue, its accurate quantification in environmental and biological samples is crucial for regulatory monitoring and risk assessment.[1] Degradation of Demeton-o-sulfone during sample storage can lead to inaccurate analytical results, underestimating the actual level of contamination.

Q2: What are the primary degradation pathways for Demeton-o-sulfone?

While Demeton-o-sulfone is generally more stable than its parent compounds, it can still be susceptible to degradation. The primary degradation pathway for the parent compound, Demeton, is hydrolysis, particularly under alkaline conditions. Although the sulfone is more resistant, hydrolysis can still occur over time.

Q3: What are the ideal long-term storage conditions for samples containing Demeton-o-sulfone?

For long-term storage, samples should be kept in a deep freeze at temperatures of -20°C or lower.[3] It is recommended to store samples in tightly sealed, appropriate containers to prevent volatilization and contamination.[4] Under no circumstances should extraction be deferred longer than an overnight period, even when the samples are frozen.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of Demeton-o-sulfone Sample degradation due to improper storage temperature.Ensure samples are stored at or below -20°C immediately after collection and until analysis. For periods longer than 24 hours, deep freezing at -12° to -18°C is preferable.[4]
Degradation due to high pH of the sample matrix.Adjust the pH of the sample to a neutral or slightly acidic range if the matrix allows, as alkaline conditions can accelerate hydrolysis.
Oxidative degradation during sample preparation.Consider adding antioxidants, such as L-ascorbic acid or butylhydroxytoluene, to the extraction solvent, especially if the sample matrix is prone to oxidation.
Inconsistent results between replicate samples Non-homogeneity of the sample.Ensure thorough homogenization of the entire sample before taking an analytical portion.
Contamination during sample handling.Use scrupulously clean glassware and avoid contact with any potential sources of contamination. Store reference standards and sample extracts separately.[5]
Presence of unexpected peaks in the chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.
Contamination from storage containers.Use appropriate, inert sample containers. Avoid direct contact of the sample with liners of metal screw caps.[4]

Experimental Protocols

Protocol for Sample Storage Stability Study

This protocol is designed to evaluate the stability of Demeton-o-sulfone in a specific sample matrix under proposed storage conditions.

1. Materials:

  • Control (blank) sample matrix

  • Demeton-o-sulfone analytical standard

  • Appropriate storage containers

  • Analytical instrumentation (e.g., GC-MS, LC-MS)

2. Procedure:

  • Fortify a known amount of the control sample matrix with a known concentration of Demeton-o-sulfone.

  • Divide the fortified sample into multiple aliquots in separate storage containers.

  • Analyze a set of initial time-point samples (T=0) to establish the baseline concentration.

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C ± 5°C).

  • At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.

  • Analyze the samples and compare the results to the initial (T=0) concentration.

  • Calculate the percentage of recovery at each time point.

Protocol for Forced Degradation Study

This protocol helps to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation: Heat the sample at a high temperature (e.g., 80°C) for a defined period.

2. Procedure:

  • Prepare separate solutions of Demeton-o-sulfone in an appropriate solvent.

  • Subject each solution to one of the stress conditions described above.

  • At the end of the exposure period, neutralize the acidic and alkaline samples.

  • Analyze the stressed samples, along with an unstressed control sample, using the analytical method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Demeton-o-sulfone.

Data Presentation

Table 1: Recommended Storage Conditions for Demeton-o-sulfone Samples

Storage DurationTemperatureContainer TypeAdditional Recommendations
Short-term (≤ 3 days) 2°C to 4°CGlass, tightly sealedStore in the dark.
Long-term (> 3 days) ≤ -18°CGlass or other inert material, tightly sealedMinimize freeze-thaw cycles.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_degradation Forced Degradation storage_conditions Define Storage Conditions (Temp, Duration) sample_prep Prepare Fortified Samples storage_conditions->sample_prep initial_analysis T=0 Analysis sample_prep->initial_analysis storage Store Samples sample_prep->storage periodic_analysis Periodic Analysis storage->periodic_analysis stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) stress_analysis Analyze Stressed Samples stress_conditions->stress_analysis

Caption: Experimental workflow for stability testing of Demeton-o-sulfone.

degradation_pathway Demeton Demeton Sulfoxide Demeton-o-sulfoxide Demeton->Sulfoxide Oxidation Sulfone Demeton-o-sulfone Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products Sulfone->Hydrolysis_Products Hydrolysis (e.g., alkaline conditions)

Caption: Potential degradation pathway of Demeton to Demeton-o-sulfone and its subsequent hydrolysis.

References

Identifying and minimizing interference in Demeton-o sulfone analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in Demeton-o-sulfone analysis.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-o-sulfone and why is its analysis important?

Demeton-o-sulfone is an organophosphate insecticide and a metabolite of the systemic insecticide Demeton. Its analysis is crucial for monitoring pesticide residues in food and environmental samples to ensure consumer safety and regulatory compliance. Due to its potential toxicity, accurate and sensitive detection methods are essential.

Q2: What are the common analytical techniques used for Demeton-o-sulfone analysis?

The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for detecting trace levels of Demeton-o-sulfone in complex matrices.

Q3: What are the main challenges and sources of interference in Demeton-o-sulfone analysis?

The primary challenges in Demeton-o-sulfone analysis stem from matrix effects, where components of the sample matrix interfere with the analyte's signal. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Other challenges include potential thermal degradation of the analyte in the GC inlet and co-elution with other matrix components.

Q4: What is the QuEChERS method and is it suitable for Demeton-o-sulfone?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products. It is highly suitable for extracting Demeton-o-sulfone from various matrices. The method involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.

Q5: How can I minimize matrix effects in my analysis?

Matrix effects can be minimized through several strategies:

  • Effective Sample Cleanup: Utilize appropriate sorbents during the dSPE step of the QuEChERS method to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[1][2]

  • Isotope Dilution: Use a stable isotope-labeled internal standard of Demeton-o-sulfone, if available. This is the most effective way to correct for matrix effects and variations in recovery.

  • Standard Addition: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

Troubleshooting Guide

Chromatography and Mass Spectrometry Issues
Problem/Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) GC-MS: Active sites in the inlet liner or column; improper column installation; column contamination. LC-MS/MS: Secondary interactions with the stationary phase; column void or contamination; inappropriate mobile phase pH.[3][4][5][6]GC-MS: Use a deactivated inlet liner; ensure a clean, square column cut and correct installation depth; bake out or trim the column. LC-MS/MS: Use a column with end-capping; check for column voids and replace if necessary; adjust mobile phase pH to ensure the analyte is in a single ionic state.
Low or No Analyte Signal GC-MS: Thermal degradation in the inlet; leaks in the system; analyte adsorption. LC-MS/MS: Ion suppression due to matrix effects; incorrect source parameters; compound instability in the mobile phase.[7]GC-MS: Optimize inlet temperature (use a lower temperature if possible); perform a leak check; use a deactivated liner and column. LC-MS/MS: Improve sample cleanup; optimize ESI source parameters (e.g., capillary voltage, gas flow); use matrix-matched standards or an internal standard.
Inconsistent Retention Times GC-MS: Fluctuations in carrier gas flow or oven temperature; column degradation. LC-MS/MS: Inconsistent mobile phase composition; pump malfunction; column aging.[8]GC-MS: Check for leaks and ensure stable gas flow; verify oven temperature program; condition or replace the column. LC-MS/MS: Ensure proper mobile phase mixing and degassing; check pump performance; use a guard column and replace the analytical column when necessary.
High Background Noise GC-MS: Septum bleed; contaminated carrier gas; column bleed.[8] LC-MS/MS: Contaminated mobile phase or LC system; electrical noise.GC-MS: Use high-quality septa; install gas purifiers; condition the column at the upper temperature limit. LC-MS/MS: Use high-purity solvents and additives; flush the LC system; check for proper grounding of the instrument.
Qualifier Ion Ratio Failure Incorrect MRM transitions or collision energies; co-eluting interference with one of the transitions.Verify MRM transitions and optimize collision energies using a pure standard. Examine the chromatograms for potential interferences at the retention time of the analyte.
Sample Preparation (QuEChERS) Issues
Problem/Symptom Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction; analyte degradation during extraction; analyte loss during cleanup.Ensure vigorous shaking during extraction; for pH-sensitive analytes, consider a buffered QuEChERS method; choose dSPE sorbents that do not retain Demeton-o-sulfone.
High Matrix Interference Insufficient cleanup; inappropriate dSPE sorbent for the matrix.Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA + C18 for fatty matrices, PSA + GCB for pigmented matrices).
Poor Reproducibility Inconsistent sample homogenization; variability in shaking or vortexing times; inconsistent water content in the sample.Ensure the sample is thoroughly homogenized; use a mechanical shaker for consistent extraction; for dry samples, add a defined amount of water before extraction.

Experimental Protocols

Modified QuEChERS Sample Preparation

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil). For samples with low water content, add a calculated amount of water to achieve a total water content of approximately 80%.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents.

    • For general matrices: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA).

    • For fatty matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

    • For pigmented matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg Graphitized Carbon Black (GCB). Note: GCB may retain planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for analysis by GC-MS or LC-MS/MS. An acidification step (e.g., with formic acid) may be necessary to improve the stability of certain pesticides.

LC-MS/MS Analysis

The following are typical starting parameters. Method development and optimization are recommended.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Based on data for the closely related Demeton-s-methyl sulfone, the following transitions can be used as a starting point. Optimization is crucial.

    • Precursor Ion (m/z): 263.0

    • Product Ion 1 (Quantifier, m/z): 109.1

    • Product Ion 2 (Qualifier, m/z): 169.0

Parameter Demeton-s-methyl sulfone
Precursor Ion (m/z)263.0
Product Ion 1 (m/z)109.1
Collision Energy 1 (eV)32
Product Ion 2 (m/z)169.0
Collision Energy 2 (eV)12
GC-MS Analysis

Detailed GC-MS parameters for Demeton-o-sulfone are less commonly published. The following are general guidelines for organophosphorus pesticide analysis.

  • GC System: Gas chromatograph with a split/splitless or PTV inlet.

  • Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C (optimization may be required to prevent thermal degradation).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a final temperature of around 300 °C.

  • MS System: Quadrupole or Ion Trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for Demeton-o-sulfone would need to be determined from its mass spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe dSPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS final_extract->lcms gcms GC-MS final_extract->gcms quant Quantification lcms->quant gcms->quant confirm Confirmation quant->confirm

Caption: General workflow for Demeton-o-sulfone analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_intensity Signal Intensity Issues cluster_solutions Potential Solutions start Analytical Problem Encountered check_chroma Examine Chromatogram (Peak Shape, Retention Time) start->check_chroma check_signal Evaluate Signal Intensity (Low, High, Noisy) start->check_signal tailing Tailing/Fronting check_chroma->tailing split Split Peaks check_chroma->split low_signal Low/No Signal check_signal->low_signal high_signal Signal Enhancement check_signal->high_signal noisy_baseline Noisy Baseline check_signal->noisy_baseline sol_inst Check Instrument Parameters (Inlet, Column, Source) tailing->sol_inst split->sol_inst sol_cleanup Improve Sample Cleanup low_signal->sol_cleanup low_signal->sol_inst high_signal->sol_cleanup sol_cal Use Matrix-Matched Calibration high_signal->sol_cal sol_maint Perform System Maintenance noisy_baseline->sol_maint

Caption: Troubleshooting logic for Demeton-o-sulfone analysis.

fragmentation_pathway cluster_fragments Major Fragment Ions parent Demeton-o-sulfone Precursor Ion [M+H]+ frag1 Fragment 1 (e.g., Loss of ethylsulfonyl group) parent->frag1 Collision-Induced Dissociation (CID) frag2 Fragment 2 (e.g., Cleavage of P-O bond) parent->frag2 CID frag3 Fragment 3 (e.g., Further fragmentation) frag1->frag3

Caption: Putative fragmentation of Demeton-o-sulfone in MS/MS.

References

Technical Support Center: Demeton-o-sulfone Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper use of Demeton-o-sulfone reference standards in analytical research.

Frequently Asked Questions (FAQs)

Q1: What is Demeton-o-sulfone and why is it used as a reference standard?

A1: Demeton-o-sulfone is an organophosphate compound and a metabolite of the insecticide Demeton. As a reference standard, it is a highly purified and characterized substance used by researchers and scientists for the accurate identification and quantification of Demeton-o-sulfone residues in various samples, such as food and environmental matrices. Using a certified reference material is crucial for method validation, calibration of analytical instruments, and ensuring compliance with regulatory standards.

Q2: How should I store the neat (solid) Demeton-o-sulfone reference standard?

A2: The neat material should be stored at a controlled temperature of -18°C in a dark, dry location. The vial should be tightly sealed to prevent moisture absorption and degradation.

Q3: What is the recommended solvent for preparing a stock solution?

A3: Acetonitrile is a commonly used and recommended solvent for preparing Demeton-o-sulfone stock solutions. Methanol can also be a suitable alternative. It is advisable to use high-purity, HPLC, or MS-grade solvents to avoid introducing contaminants.

Q4: How stable are Demeton-o-sulfone stock and working solutions?

A4: The stability of Demeton-o-sulfone in solution depends on the solvent, storage temperature, and concentration. For long-term storage, it is recommended to keep stock solutions at -18°C. Working solutions are typically more stable when stored at 2-8°C and should be prepared fresh as needed. It is best practice to periodically verify the concentration and purity of the stock solution, especially if it has been stored for an extended period.

Q5: What should I look for in the Certificate of Analysis (CoA) of my reference standard?

A5: The Certificate of Analysis is a critical document that guarantees the quality and purity of the reference standard. Key information to review includes:

  • Certified Concentration/Purity: The exact concentration or purity of the standard and its associated uncertainty.

  • Storage Conditions: Recommended temperature and other conditions for storage.

  • Traceability: Information on how the standard's certified value is traceable to national or international standards.

  • Homogeneity and Stability Data: Information confirming that the material is uniform and stable over its shelf life.

Data Presentation

Table 1: Properties and Recommended Handling of Demeton-o-sulfone Reference Standard

ParameterRecommendation
Chemical Formula C₈H₁₉O₅PS₂
Molecular Weight 290.34 g/mol
CAS Number 4891-54-7
Appearance Solid
Storage (Neat) -18°C, protected from light and moisture
Recommended Solvents Acetonitrile, Methanol (High-purity grade)
Storage (Stock Solution) ≤ -18°C in a tightly sealed, amber vial
Storage (Working Solutions) 2-8°C for short-term use; prepare fresh as needed.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare a primary stock solution and a series of working standard solutions for calibration.

Materials:

  • Demeton-o-sulfone reference standard (neat material)

  • Acetonitrile (HPLC or MS-grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure for 100 µg/mL Stock Solution:

  • Allow the vial of neat Demeton-o-sulfone to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1 mg of the neat standard into a tared weighing boat.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Rinse the weighing boat with small volumes of acetonitrile and add the rinsings to the flask to ensure a complete transfer.

  • Add acetonitrile to the flask until it is about half-full, then sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then fill the flask to the mark with acetonitrile.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store at ≤ -18°C.

Procedure for Working Solutions:

  • Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by performing serial dilutions of the stock solution using acetonitrile.

  • Use calibrated micropipettes and volumetric flasks for accurate dilutions.

  • Store working solutions in labeled amber vials at 2-8°C.

Protocol 2: Analysis by HPLC-MS/MS

Objective: To provide a general method for the analysis of Demeton-o-sulfone in a sample extract.

ParameterSetting
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C
Gradient Program 0-3 min: 10% B; 3-31 min: linear gradient to 90% B; 31-36 min: hold at 90% B; 36-36.5 min: return to 10% B; 36.5-45 min: re-equilibration at 10% B
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be optimized for the specific instrument. A primary and a secondary transition should be monitored for confirmation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column.

    • Column Overload: The concentration of the analyte is too high for the column's capacity.

    • Column Degradation: The column performance has deteriorated.

    • Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte.

  • Solutions:

    • Use a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can sometimes help.

    • Dilute the sample or inject a smaller volume.

    • Replace the column. Use a guard column to extend the life of the analytical column.

    • Adjust the pH of the mobile phase. For Demeton-o-sulfone, a slightly acidic mobile phase (like 0.1% formic acid) is generally effective.

Issue: Inconsistent Peak Areas or Retention Times

  • Possible Causes:

    • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations.

    • Injector Issues: Incomplete loop filling or air bubbles in the sample.

    • Temperature Fluctuations: Inconsistent column temperature.

    • Mobile Phase Preparation: Inconsistent mobile phase composition or degradation.

  • Solutions:

    • Perform a system pressure test and check all fittings for leaks.

    • Ensure the injection volume is appropriate for the loop size and that the sample is properly degassed.

    • Use a column oven to maintain a stable temperature.

    • Prepare fresh mobile phase daily and ensure accurate measurements of all components.

GC Analysis Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active Sites in the Inlet or Column: Demeton-o-sulfone can interact with active sites, leading to tailing.

    • Improper Injection Technique: Injecting too slowly can cause band broadening.

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column.

  • Solutions:

    • Use a deactivated inlet liner and a high-quality, low-bleed GC column.

    • Use an autosampler for consistent and rapid injections.

    • Trim the first few centimeters of the column or replace it.

Issue: Low Response or No Peak

  • Possible Causes:

    • Degradation in the Inlet: The analyte may be degrading at high injector temperatures.

    • Detector Issues: The detector may not be functioning correctly (e.g., gas flows are incorrect for FPD/NPD).

    • Standard Degradation: The reference standard solution may have degraded.

  • Solutions:

    • Optimize the injector temperature, starting with a lower temperature and gradually increasing it.

    • Check and optimize detector gas flows and temperatures according to the manufacturer's recommendations.

    • Prepare a fresh working standard from the stock solution.

Visualizations

Troubleshooting_Workflow start Analytical Issue Encountered (e.g., Poor Peak Shape, Low Response) check_standard 1. Verify Standard Integrity - Prepare fresh working solution - Check storage conditions start->check_standard issue_persists1 Issue Persists? check_standard->issue_persists1 check_instrument 2. Check Instrument Parameters - HPLC: Mobile phase, flow rate, temp. - GC: Gas flows, temps., liner issue_persists1->check_instrument Yes resolved Issue Resolved issue_persists1->resolved No issue_persists2 Issue Persists? check_instrument->issue_persists2 check_column 3. Evaluate Column - Check for contamination/degradation - Flush or replace column issue_persists2->check_column Yes issue_persists2->resolved No issue_persists3 Issue Persists? check_column->issue_persists3 check_sample 4. Investigate Sample Matrix - Perform matrix spike/recovery - Optimize sample cleanup issue_persists3->check_sample Yes issue_persists3->resolved No contact_support Contact Technical Support check_sample->contact_support

Caption: A logical workflow for troubleshooting common analytical issues.

Standard_Preparation_Workflow start Start: Need for Calibration Standards equilibrate 1. Equilibrate Neat Standard to Room Temperature start->equilibrate weigh 2. Accurately Weigh Neat Material equilibrate->weigh dissolve 3. Dissolve in High-Purity Solvent (e.g., Acetonitrile) in Volumetric Flask weigh->dissolve stock_solution 4. Create Homogeneous Stock Solution (e.g., 100 µg/mL) dissolve->stock_solution store_stock 5. Store Stock Solution at ≤ -18°C stock_solution->store_stock dilute 6. Perform Serial Dilutions to Create Working Standards stock_solution->dilute working_solutions 7. Final Working Solutions for Calibration Curve dilute->working_solutions store_working 8. Store Working Solutions at 2-8°C (Short-term) working_solutions->store_working

Caption: Workflow for preparing stock and working standard solutions.

Technical Support Center: Analysis of Demeton-o-sulfone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Demeton-o-sulfone metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying Demeton-o-sulfone metabolites?

The primary challenges in identifying Demeton-o-sulfone and its metabolites stem from the following factors:

  • Polarity: The primary metabolite, Demeton-o-sulfone, is significantly more polar than its parent compound. This high polarity makes it challenging to extract from complex matrices using common reversed-phase solid-phase extraction (SPE) sorbents and can lead to poor retention on traditional C18 liquid chromatography (LC) columns.

  • Low Concentrations: Metabolite concentrations in biological and environmental samples are often very low, requiring highly sensitive analytical instrumentation and optimized sample preparation methods to achieve detectable levels.

  • Matrix Effects: Complex sample matrices, such as food, soil, and biological fluids, can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry (MS) analysis. This can impact the accuracy and reproducibility of quantification.

  • Lack of Commercial Standards: The availability of certified reference standards for all potential metabolites of Demeton-o can be limited, complicating unambiguous identification and accurate quantification.

  • Thermal Instability: While less of a concern for the sulfone metabolite, some organophosphate compounds can be thermally labile, which can be a consideration for gas chromatography (GC) analysis.

Q2: What is the metabolic pathway of Demeton-o?

Demeton-o undergoes a two-step oxidation process in biological and environmental systems. The thioether group is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.

G Demeton_o Demeton-o Demeton_o_sulfoxide Demeton-o-sulfoxide Demeton_o->Demeton_o_sulfoxide Oxidation Demeton_o_sulfone Demeton-o-sulfone Demeton_o_sulfoxide->Demeton_o_sulfone Oxidation

Caption: Metabolic pathway of Demeton-o to Demeton-o-sulfone.

Troubleshooting Guides

LC-MS/MS Analysis

Problem 1: Poor peak shape or no retention of Demeton-o-sulfone on a C18 column.

  • Cause: The high polarity of Demeton-o-sulfone leads to minimal interaction with the nonpolar stationary phase of a C18 column.

  • Solution:

    • Use a polar-modified reversed-phase column: Employ a column with a more polar stationary phase (e.g., AQ-type C18, polar-endcapped C18) designed to retain polar analytes.

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds.

    • Optimize Mobile Phase: Ensure the aqueous component of the mobile phase is sufficiently high (e.g., >95%) in the initial gradient conditions to promote retention on a reversed-phase column.

Problem 2: Inconsistent quantification and high variability in results.

  • Cause: Matrix effects, particularly ion suppression, are a common issue in complex samples, leading to underestimation of the analyte concentration.

  • Solution:

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Demeton-o-sulfone is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

    • Optimize Sample Preparation: Employ a more rigorous cleanup step in your sample preparation protocol to remove interfering matrix components. Techniques like dispersive solid-phase extraction (d-SPE) with graphitized carbon black (GCB) can be effective.

    • Dilute the Sample Extract: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and mitigate ion suppression.

G Start Inconsistent Quantification Cause Potential Cause: Matrix Effects (Ion Suppression) Start->Cause Solution1 Matrix-Matched Calibration Cause->Solution1 Solution2 Use Isotope-Labeled Internal Standard Cause->Solution2 Solution3 Optimize Sample Cleanup (e.g., d-SPE with GCB) Cause->Solution3 Solution4 Dilute Sample Extract Cause->Solution4

Caption: Troubleshooting inconsistent LC-MS/MS quantification.

Sample Preparation

Problem 3: Low recovery of Demeton-o-sulfone during extraction.

  • Cause: The high polarity of the metabolite can lead to inefficient partitioning into less polar organic solvents and strong adsorption to certain SPE sorbents.

  • Solution:

    • Use a Polar Extraction Solvent: Acetonitrile is a common and effective solvent for extracting polar pesticides.

    • Employ the QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is well-suited for extracting a wide range of pesticides, including polar metabolites, from various matrices.

    • Optimize SPE Sorbent and Elution Solvent: If using SPE, consider mixed-mode or polymeric sorbents that offer multiple interaction mechanisms. Ensure the elution solvent is strong enough to desorb the polar analyte.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of Demeton-o-sulfone based on typical performance characteristics of LC-MS/MS and GC-MS methods for similar organophosphate metabolites.

Table 1: Representative LC-MS/MS Method Parameters and Performance

ParameterValue
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Linearity (r²) > 0.995
Recovery 75 - 110%
Relative Standard Deviation (RSD) < 15%

Table 2: Representative GC-MS (with Derivatization) Method Parameters and Performance

ParameterValue
Limit of Detection (LOD) 0.5 - 2.0 µg/kg
Limit of Quantification (LOQ) 2.0 - 10.0 µg/kg
Linearity (r²) > 0.99
Recovery (including derivatization) 60 - 105%
Relative Standard Deviation (RSD) < 20%

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a modified version of the QuEChERS method suitable for the extraction of Demeton-o-sulfone from fruits and vegetables.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). For samples with high pigment content, consider using GCB.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed for 5 minutes.

    • The supernatant is ready for LC-MS/MS or GC-MS (after derivatization) analysis.

G Start Homogenized Sample Extraction Extraction with Acetonitrile & QuEChERS Salts Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 Analysis Analysis (LC-MS/MS or GC-MS) Centrifuge2->Analysis

Caption: QuEChERS experimental workflow.

Protocol 2: Derivatization for GC-MS Analysis

Due to its polarity and low volatility, Demeton-o-sulfone requires derivatization prior to GC-MS analysis. Silylation is a common approach.

  • Evaporation: Evaporate a portion of the final extract from the QuEChERS cleanup to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of pyridine).

  • Derivatization:

    • Add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Enhancing the efficiency of Demeton-o sulfone extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Demeton-o-sulfone extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are Demeton-o-sulfone and Demeton-s-methyl-sulfone, and are their extraction methods interchangeable?

A1: Demeton-o-sulfone and Demeton-s-methyl-sulfone are isomers and oxidative metabolites of the parent organophosphate insecticide Demeton.[1][2][3][4] Due to their structural similarities, the analytical methods, including extraction procedures like QuEChERS and SPE, are generally applicable to both compounds.[5] They are often analyzed together as part of multi-residue pesticide monitoring programs.[6]

Q2: What is the most common extraction method for Demeton-o-sulfone from food matrices?

A2: The most frequently cited and recommended method for extracting Demeton-o-sulfone and related pesticides from complex food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step called dispersive solid-phase extraction (dSPE).

Q3: What is the "matrix effect" and how does it affect the analysis of Demeton-o-sulfone?

A3: The matrix effect is the alteration (suppression or enhancement) of the analytical signal of an analyte due to the presence of co-extracted compounds from the sample matrix.[6] In the analysis of Demeton-o-sulfone, matrix effects are common and can lead to inaccurate quantification. To mitigate this, it is highly recommended to use matrix-matched calibration standards for quantification.

Q4: What are typical recovery rates and limits of quantification (LOQ) for Demeton-o-sulfone analysis?

A4: Acceptable recovery rates for pesticide residue analysis, including Demeton-o-sulfone, generally fall within the 70-120% range with a relative standard deviation (RSD) of ≤20%. The LOQ can vary depending on the matrix and the sensitivity of the analytical instrument but is often in the low µg/kg range for food samples. For instance, in some studies on related compounds in agricultural products, average recoveries ranged from 73.8% to 102.5% with RSDs under 5.7%.[6]

Q5: Is Demeton-o-sulfone stable during sample preparation?

A5: Demeton-o-sulfone is a relatively stable metabolite compared to its parent compound.[1] However, like many organophosphate pesticides, it can be susceptible to degradation in highly alkaline or acidic conditions. It is important to control the pH during extraction and storage of extracts. The use of antioxidants during extraction has been reported in the literature for related compounds.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Incomplete extraction from the matrix. 2. Analyte degradation during extraction. 3. Inefficient phase separation. 4. Inappropriate dSPE cleanup sorbent.1. Ensure thorough homogenization of the sample. Increase shaking/vortexing time. For dry samples like cereals, pre-hydration may be necessary. 2. Check the pH of the extraction solvent and sample. Avoid extreme pH values. Store extracts at low temperatures and analyze as soon as possible. 3. Ensure the correct type and amount of salts are used for partitioning. Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation. 4. Select a dSPE sorbent appropriate for your matrix. For fatty matrices, C18 may be needed. For pigmented samples, Graphitized Carbon Black (GCB) might be required, but use with caution as it can adsorb planar pesticides.
High Relative Standard Deviation (RSD) 1. Inconsistent sample homogenization. 2. Variability in manual extraction steps. 3. Instrument instability.1. Use a high-quality homogenizer and ensure a uniform sample consistency before taking a subsample. 2. Pay close attention to pipetting volumes, shaking times, and centrifugation conditions to ensure they are consistent across all samples. Consider using automated extraction systems for better precision. 3. Check the performance of the analytical instrument (e.g., LC-MS/MS) with system suitability tests. Ensure the mobile phase is well-mixed and the instrument is properly calibrated.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfering with the ionization of the analyte in the mass spectrometer source.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure. This is the most common and effective solution. 2. Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. This may, however, compromise the limit of detection. 3. Optimize Cleanup: Use different or additional dSPE sorbents to remove more interferences. 4. Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds.
Extraneous Peaks in Chromatogram 1. Contamination from solvents, reagents, or labware. 2. Carryover from a previous injection. 3. Co-extracted matrix interferences.1. Run a solvent blank to check for contamination in the analytical system. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Inject a solvent blank after a high-concentration sample to check for carryover. Optimize the needle wash procedure on the autosampler. 3. Improve the dSPE cleanup step to remove more of the interfering compounds from the matrix.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of Demeton-o-sulfone and related compounds from various matrices using the QuEChERS method followed by LC-MS/MS analysis.

Matrix Analyte Spiking Level (µg/kg) Average Recovery (%) RSD (%) LOQ (µg/kg) Reference
Various Agricultural ProductsDemeton-S-methyl, Oxydemeton-methyl, Demeton-S-methylsulfone5073.8 - 102.5≤ 5.7Not Specified[6]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Fruits and Vegetables

This protocol is a general guideline for the extraction of Demeton-o-sulfone from produce with high water content.

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Salt Addition: Add a QuEChERS salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Partitioning: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of Demeton-o-sulfone from water samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Sorbent Drying: After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to dry the sorbent.

  • Elution: Elute the retained analytes by passing 5-10 mL of ethyl acetate or another suitable solvent through the cartridge.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow start Start: Homogenized Sample weigh 1. Weigh 10g Sample start->weigh add_acn 2. Add 10mL Acetonitrile weigh->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer Acetonitrile Layer centrifuge1->transfer_supernatant dspe 8. Add to dSPE Tube (PSA + MgSO4) transfer_supernatant->dspe vortex 9. Vortex (30 sec) dspe->vortex centrifuge2 10. Centrifuge (5 min) vortex->centrifuge2 final_extract Final Extract for LC-MS/MS centrifuge2->final_extract

Caption: QuEChERS experimental workflow for sample preparation.

SPE_Workflow start Start: Water Sample condition 1. Condition SPE Cartridge (Methanol & Water) start->condition load 2. Load Water Sample condition->load dry 3. Dry Sorbent load->dry elute 4. Elute with Organic Solvent dry->elute concentrate 5. Concentrate Eluate elute->concentrate final_extract Final Extract for LC-MS/MS concentrate->final_extract

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Troubleshooting_Tree start Problem: Low Analyte Recovery check_homogenization Is sample homogenization complete? start->check_homogenization Start Here improve_homogenization Solution: Improve homogenization technique or pre-hydrate dry samples. check_homogenization->improve_homogenization No check_phase_sep Is phase separation clean? check_homogenization->check_phase_sep Yes improve_phase_sep Solution: Check salt amounts and centrifugation parameters. check_phase_sep->improve_phase_sep No check_cleanup Is dSPE cleanup appropriate? check_phase_sep->check_cleanup Yes optimize_cleanup Solution: Optimize dSPE sorbent type/amount for the specific matrix. check_cleanup->optimize_cleanup No check_degradation Is analyte degradation possible? check_cleanup->check_degradation Yes control_ph Solution: Check pH and temperature during extraction. Analyze samples promptly. check_degradation->control_ph Yes

Caption: Troubleshooting decision tree for low analyte recovery.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Demeton-o sulfone and Demeton-s sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of Demeton-o sulfone and Demeton-s sulfone, metabolites of the organophosphate insecticide Demeton. Due to the historical nature of these compounds, publicly available data, particularly for this compound, is limited. This document synthesizes the available scientific literature to offer an objective comparison, supported by experimental data where accessible.

Executive Summary

Demeton is a systemic organophosphate insecticide consisting of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer)[1][2]. Both isomers undergo metabolic oxidation in biological systems to form their respective sulfoxides and sulfones, which are often more potent inhibitors of acetylcholinesterase (AChE), the primary mechanism of toxicity for organophosphates[1]. The S-isomer, Demeton-S, is generally considered more toxic than the O-isomer[1]. This guide focuses on the comparative toxicity of their final oxidation products, this compound and Demeton-s sulfone.

While extensive data is available for Demeton-S and its metabolites, there is a notable scarcity of specific toxicological data for this compound. This guide presents the available data for both compounds, highlighting the existing knowledge gaps.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for the acute toxicity and in vitro cholinesterase inhibition of this compound and Demeton-s sulfone, along with their parent compounds for context.

Table 1: Acute Oral Toxicity (LD50)

CompoundTest SpeciesRouteLD50 (mg/kg)Reference
Demeton-ORatOral7.5[1]
This compound RatOralData not available
Demeton-SRatOral1.5[1]
Demeton-s sulfone Rat (male, fasted)Oral23[3]
Demeton-S-methyl sulfoneRat (male, non-fasted)Oral37-44[3]

Note: The available data for Demeton-s sulfone is for the methyl-substituted analogue (Demeton-S-methyl sulfone). It is important to consider this difference when comparing with the ethyl-substituted parent compounds. The lack of data for this compound prevents a direct comparison of acute oral toxicity.

Table 2: In Vitro Cholinesterase (ChE) Inhibition (IC50)

CompoundEnzyme SourceIC50 (M)Reference
This compound Data not availableData not available
Demeton-S-methylSheep erythrocyte AChE6.5 x 10⁻⁵[3]
Demeton-S-methyl sulfoxideSheep erythrocyte AChE4.1 x 10⁻⁵[3]
Demeton-S-methyl sulfone Sheep erythrocyte AChE2.3 x 10⁻⁵[3]
Demeton-S-methylHuman serum ChE1.65 x 10⁻⁶[3]
Demeton-S-methyl sulfoxideHuman serum ChE2.7 x 10⁻⁵[3]
Demeton-S-methyl sulfone Human serum ChE4.3 x 10⁻⁵[3]

Note: The available IC50 data is for the methyl-substituted analogues. The data from different studies and enzyme sources show conflicting trends in the inhibitory potency of the sulfone metabolite compared to the parent compound. For sheep erythrocyte AChE, the sulfone appears to be a more potent inhibitor, while for human serum ChE, the parent compound is more potent. The absence of data for this compound's cholinesterase inhibition is a significant gap.

Experimental Protocols

Detailed experimental protocols from the original cited studies are not fully available. However, based on established methodologies for toxicological testing of organophosphates, the following general protocols are described.

Acute Oral Toxicity (LD50) Determination

The LD50 values for the Demeton compounds were likely determined using methods similar to the OECD Test Guideline 401 (now obsolete) or subsequent guidelines like OECD 420 (Fixed Dose Procedure).

General Protocol (based on OECD Guidelines):

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (often females, as they can be slightly more sensitive) are used[4][5]. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle[6]. Food is withheld for a set period (e.g., overnight) before dosing, but water is available ad libitum[4].

  • Dose Administration: The test substance is administered orally in a single dose via gavage[4]. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Dose Levels: A range of dose levels is selected to cause mortality ranging from 0% to 100%. In the Fixed Dose Procedure (OECD 420), pre-determined fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used[4][7].

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days[8].

  • Data Analysis: The LD50 value, the statistically estimated dose that would be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The IC50 values for cholinesterase inhibition were likely determined using a method based on the Ellman's reagent.

General Protocol (Ellman's Method):

  • Enzyme Source: A source of cholinesterase is prepared, such as erythrocyte ghosts (for acetylcholinesterase) or serum/plasma (for butyrylcholinesterase) from a relevant species (e.g., human, rat, sheep)[3].

  • Reagents:

    • Phosphate buffer of appropriate pH.

    • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Substrate: Acetylthiocholine iodide or butyrylthiocholine iodide.

    • Inhibitor: The test compound (this compound or Demeton-s sulfone) at various concentrations.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with different concentrations of the inhibitor for a specific period.

    • The substrate is added to initiate the enzymatic reaction. The cholinesterase hydrolyzes the thiocholine substrate, producing thiocholine.

    • The thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

    • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Metabolic Pathway of Demeton Isomers

G Metabolic Oxidation of Demeton Isomers cluster_O Demeton-O Pathway cluster_S Demeton-S Pathway Demeton-O Demeton-O Demeton-o sulfoxide Demeton-o sulfoxide Demeton-O->Demeton-o sulfoxide Oxidation This compound This compound Demeton-o sulfoxide->this compound Oxidation Demeton-S Demeton-S Demeton-s sulfoxide Demeton-s sulfoxide Demeton-S->Demeton-s sulfoxide Oxidation Demeton-s sulfone Demeton-s sulfone Demeton-s sulfoxide->Demeton-s sulfone Oxidation

Caption: Metabolic pathway of Demeton-O and Demeton-S to their sulfone metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

References

Cross-Reactivity of Demeton-S-methylsulfon in Organophosphate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of organophosphate pesticides in immunoassays, with a specific focus on providing representative data in the absence of direct experimental findings for Demeton-S-methylsulfon. Due to a lack of publicly available data on the cross-reactivity of Demeton-S-methylsulfon in organophosphate immunoassays, this document presents data for its parent compound, Demeton-S-methyl, as a structurally similar surrogate. This information is intended to offer researchers a valuable reference point for understanding potential cross-reactivity in broad-spectrum organophosphate immunoassays.

Executive Summary

Immunoassays are crucial tools for the rapid screening of organophosphate pesticides in various matrices. A key performance characteristic of these assays is their specificity, or the degree to which they can distinguish between different but structurally related compounds. This is quantified by cross-reactivity. This guide summarizes the cross-reactivity of a panel of organophosphate pesticides, including Demeton-S-methyl, in a generic O,O-dimethyl organophosphorus pesticide enzyme-linked immunosorbent assay (ELISA). The provided data, derived from a class-specific polyclonal antibody, highlights the variable cross-reactivity profiles among different organophosphates and serves as an illustrative example for researchers working with these compounds.

Data Presentation: Cross-Reactivity of Organophosphate Pesticides

The following table summarizes the cross-reactivity of various organophosphate pesticides in a direct competitive ELISA developed for the multi-residue detection of O,O-dimethyl phosphorothioate pesticides.[1] The data is presented with IC50 values (the concentration of analyte that causes 50% inhibition of the signal) and the calculated percentage of cross-reactivity relative to methyl parathion.

CompoundChemical StructureIC50 (mg L-1)Cross-Reactivity (%)
Methyl parathion O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate0.25 100
FenitrothionO,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate0.6538.5
FenthionO,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate0.8031.3
Demeton-S-methyl S-2-Ethylthioethyl O,O-dimethyl phosphorothioate1.2 20.8
MalathionO,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate2.012.5
DimethoateO,O-Dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate5.54.5
TrichlorfonDimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate10.02.5
MethamidophosO,S-Dimethyl phosphoramidothioate>100<0.25
AcephateO,S-Dimethyl acetylphosphoramidothioate>100<0.25
DiazinonO,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate>100<0.25
ChlorpyrifosO,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate>100<0.25

Data sourced from Wang et al. (2010).[1]

Experimental Protocols

The following is a representative experimental protocol for a direct competitive ELISA used to determine the cross-reactivity of organophosphate pesticides.[1]

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Class-specific polyclonal antibody against O,O-dimethyl phosphorothioate haptens

  • Horseradish peroxidase (HRP)-hapten conjugate (enzyme tracer)

  • Phosphate buffered saline (PBS)

  • Phosphate buffered saline with Tween-20 (PBST)

  • Bovine serum albumin (BSA)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H2SO4)

  • Organophosphate standards

2. Assay Procedure:

  • Coating: Microtiter plates are coated with the purified polyclonal antibody (1 µ g/well in 100 µL of carbonate buffer) and incubated overnight at room temperature.

  • Washing: The plates are washed three times with PBST.

  • Blocking: Unbound sites are blocked by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

  • Washing: The plates are washed four times with PBST.

  • Competitive Reaction: 100 µL of the organophosphate standard solutions (or samples) and 100 µL of the HRP-hapten conjugate are added to each well. The plate is then incubated for 1 hour at room temperature.

  • Washing: The plates are washed four times with PBST to remove unbound reagents.

  • Substrate Addition: 100 µL of the substrate solution is added to each well and the plate is incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of the stopping solution to each well.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

The percentage of inhibition is calculated for each standard concentration. The IC50 value is determined from the resulting dose-response curve. Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

Visualizations

The following diagrams illustrate the principle of the competitive immunoassay and a typical experimental workflow.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface Ab Antibody Ag Analyte (Demeton-o sulfone) Ag->Ab Binds Labeled_Ag Enzyme-Labeled Analyte Labeled_Ag->Ab Competes for Binding ELISA_Workflow A Coat Plate with Antibody B Wash A->B C Block B->C D Wash C->D E Add Sample/Standard & Labeled Analyte D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add Substrate G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance J->K

References

Comparative Analysis of Acetylcholinesterase Inhibition: Demeton-o Sulfone vs. Paraoxon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of two organophosphate compounds, Demeton-o sulfone and paraoxon, against their primary target, acetylcholinesterase (AChE). This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes the mechanism of action.

Quantitative Inhibitory Potency

CompoundTarget EnzymeIC50 (M)Species/Source
Demeton-S-methyl sulfone Acetylcholinesterase2.3 x 10⁻⁵Sheep Erythrocytes
Paraoxon AcetylcholinesteraseVaries (e.g., significantly more potent in rodents than fish)Species-dependent

Note: The IC50 value for paraoxon is highly dependent on the source of the acetylcholinesterase enzyme. For a precise comparison, it is crucial to consider data from experiments conducted under identical conditions with enzyme from the same species.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and paraoxon are organophosphorus compounds that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

By irreversibly phosphorylating the serine hydroxyl group in the active site of AChE, these organophosphates render the enzyme non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system.

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Receptor Cholinergic Receptor Acetylcholine->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE (Phosphorylated) Signal Nerve Signal Termination Receptor->Signal Organophosphate This compound or Paraoxon Organophosphate->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and paraoxon on acetylcholinesterase is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of assessing AChE activity.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, paraoxon) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of the test inhibitor (this compound or paraoxon) or buffer for the control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI and DTNB solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Experimental Workflow: Ellman's Assay A Prepare Reagents (AChE, ATCI, DTNB, Buffer) B Add Buffer, AChE, and Inhibitor to 96-well plate A->B C Pre-incubate B->C D Add ATCI and DTNB to initiate reaction C->D E Measure Absorbance (412 nm) at timed intervals D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Workflow for Determining AChE Inhibition.

A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable confirmation of pesticide residues is paramount. This guide provides an objective comparison of two prevalent techniques for the confirmatory analysis of Demeton-o sulfone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This comparison is supported by experimental data to aid in selecting the most appropriate method for specific analytical needs.

This compound is a metabolite of the organophosphate insecticide Demeton. Its detection and quantification are crucial for ensuring food safety and environmental monitoring. Both LC-MS/MS and GC-MS/MS are powerful analytical techniques capable of providing the high selectivity and sensitivity required for trace-level analysis.

Performance Comparison

The choice between LC-MS/MS and GC-MS/MS for this compound analysis often depends on the specific requirements of the laboratory, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance parameters for each technique based on available validation data.

Performance ParameterLC-MS/MSGC-MS/MS
Limit of Quantification (LOQ) As low as 0.001 mg/kg in food matrices like rice-based baby food.[1]Generally in the range of 0.001 - 0.01 mg/kg for amenable pesticides in similar matrices, often requiring a sample concentration step.[1]
Limit of Detection (LOD) Reported as low as 0.03 µg/kg in food matrices.[2]Typically in the range of 0.1 to 0.6 µg/kg for a range of pesticides.
Recovery 73.8% to 102.5% in various agricultural products.Generally expected to be within 70-120% for validated methods.
Precision (RSD) ≤ 5.7% in agricultural products.Typically ≤ 20% for pesticide residue analysis.
Suitability for this compound Highly suitable due to the polar and potentially thermally labile nature of the compound.Amenable to analysis, though may require derivatization or careful optimization of injection parameters to avoid thermal degradation.

Experimental Protocols

A common and effective sample preparation method for both LC-MS/MS and GC-MS/MS analysis of pesticide residues in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

QuEChERS Sample Preparation Protocol
  • Homogenization: A representative 10-15 g sample of the food matrix is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 for fatty matrices). The tube is vortexed for 30 seconds and then centrifuged for 2 minutes.

  • Final Extract: The supernatant is collected, and a portion may be subjected to a solvent exchange or directly diluted for injection into the LC-MS/MS or GC-MS/MS system. For GC-MS/MS, a concentration step may be employed to enhance sensitivity.[1]

LC-MS/MS Instrumental Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation. Two specific precursor-to-product ion transitions are monitored for unequivocal identification. For Demeton-S-methyl sulfone, transitions could be m/z 263 -> 169 and 263 -> 109.[2]

GC-MS/MS Instrumental Analysis
  • Chromatographic Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A splitless or pulsed splitless injection is typically employed to maximize the transfer of the analyte to the column. The injector temperature should be optimized to ensure volatilization without thermal degradation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode. As with LC-MS/MS, at least two MRM transitions are monitored for each target analyte for confirmation.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key comparative aspects, the following diagrams are provided.

Confirmatory_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_confirmation Confirmation & Reporting Sample Sample Receipt Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Injection GC_MSMS GC-MS/MS Final_Extract->GC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Data Acquisition GC_MSMS->Data_Processing Data Acquisition Confirmation Confirmation (MRM Ratios) Data_Processing->Confirmation Quantification Quantification Confirmation->Quantification Report Final Report Quantification->Report Technique_Comparison cluster_lcmsms LC-MS/MS cluster_gcmsms GC-MS/MS LC_Sensitivity High Sensitivity (LOQ ~0.001 mg/kg) GC_Sensitivity Good Sensitivity (LOQ ~0.001-0.01 mg/kg) LC_Suitability Ideal for Polar & Thermally Labile Compounds LC_Matrix Less susceptible to matrix effects for some compounds GC_Suitability Effective for Volatile & Semi-Volatile Compounds GC_Matrix Potential for matrix enhancement effects Demeton_o_sulfone This compound Demeton_o_sulfone->LC_Sensitivity Demeton_o_sulfone->LC_Suitability Demeton_o_sulfone->LC_Matrix Demeton_o_sulfone->GC_Sensitivity Demeton_o_sulfone->GC_Suitability Demeton_o_sulfone->GC_Matrix

References

Stability comparison between Demeton-o sulfone and its sulfoxide precursor.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pesticide metabolite analysis and toxicology, understanding the relative stability of related compounds is paramount for accurate risk assessment and the development of robust analytical methods. This guide provides a detailed comparison of the stability of Demeton-o sulfone and its direct precursor, Demeton-o sulfoxide. While direct comparative kinetic data is scarce in publicly available literature, this document synthesizes established chemical principles, metabolic pathway information, and standardized experimental protocols to provide a comprehensive stability overview.

Chemical Transformation and Relative Stability

Demeton-o sulfoxide is an intermediate metabolite of the organophosphate pesticide Demeton. In biological systems and under certain environmental conditions, it undergoes oxidation to form the more stable this compound. This transformation is a key aspect of its metabolic pathway.

G Demeton-o Demeton-o Demeton-o_sulfoxide Demeton-o Sulfoxide Demeton-o->Demeton-o_sulfoxide Oxidation Demeton-o_sulfone This compound Demeton-o_sulfoxide->Demeton-o_sulfone Oxidation

Caption: Metabolic oxidation pathway of Demeton-o.

From a chemical standpoint, sulfones are generally recognized as being more stable than their corresponding sulfoxides. The sulfone group is less susceptible to further oxidation and is more resistant to reduction compared to the sulfoxide group. This inherent chemical stability is reflected in its persistence.

Comparative Stability Data Overview

Based on general chemical principles, a qualitative comparison of the stability of this compound and its sulfoxide precursor can be summarized as follows:

ParameterDemeton-o SulfoxideThis compoundRationale
Oxidative Stability LowerHigherThe sulfoxide can be readily oxidized to the sulfone. The sulfone is in a higher oxidation state and is more resistant to further oxidation.
Reductive Stability LowerHigherSulfoxides can be reduced back to sulfides under certain conditions, a reaction that is significantly more difficult for sulfones.
General Reactivity HigherLowerThe sulfoxide group is generally more reactive than the sulfone group.
Persistence LowerHigherAs the more stable metabolite, the sulfone is expected to persist longer in various matrices.

Experimental Protocols for Stability Assessment

To definitively quantify the stability of this compound and its sulfoxide, standardized experimental protocols should be followed. The methodologies outlined in regulatory guidelines for pesticide residue analysis provide a robust framework for such studies.

Hydrolysis Study

A hydrolysis study is conducted to determine the rate of degradation of a substance in aqueous solutions at different pH values.

Objective: To determine the hydrolysis rate of this compound and Demeton-o sulfoxide at various pH levels (e.g., 4, 7, and 9) and temperatures.

Methodology:

  • Prepare sterile aqueous buffer solutions at the desired pH values.

  • Add a known concentration of the test substance (this compound or Demeton-o sulfoxide) to each buffer solution.

  • Incubate the solutions at a constant temperature in the dark.

  • At specified time intervals, collect aliquots from each solution.

  • Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a mass spectrometric detector, to determine the concentration of the remaining parent compound.

  • Calculate the rate of hydrolysis and the half-life of the compound at each pH and temperature.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer Prepare Sterile Buffers (pH 4, 7, 9) Spike Spike Buffers with Test Compound Buffer->Spike Incubate Incubate at Constant Temperature (Dark) Spike->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze via HPLC or GC-MS Sample->Analyze Calculate Calculate Half-life Analyze->Calculate

References

Validating Demeton-o Sulfone in Biological Tissues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of pesticide residues like Demeton-o sulfone in biological tissues is paramount for toxicological assessment and safety studies. This guide provides a comprehensive comparison of the leading analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The validation of this compound, an organophosphate pesticide metabolite, in complex biological matrices such as adipose, liver, or other tissues, presents analytical challenges due to its polarity and the presence of interfering substances. The primary methods employed for this analysis are chromatography-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A viable alternative for rapid screening is the enzyme inhibition assay.

This guide will delve into a detailed comparison of these methods, focusing on their performance characteristics, sample preparation requirements, and the specific nuances associated with analyzing this compound in biological tissues.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following tables summarize the key performance metrics for the validated methods of this compound detection.

Method Instrumentation Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Matrix Reference
Liquid Chromatography-Mass Spectrometry (LC-MS)LC-MSSolid-Phase Extraction (SPE)2 ng/g--Human Blood & Tissue[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MSQuEChERS-0.005 mg/kg70-130%Rice-based baby food[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)LC-MSLiquid-Liquid Extraction & SPE--73.8-102.5%Agricultural Products[4][5]
Alternative Method Principle Analyte IC50 Value Enzyme Source Reference
Cholinesterase Inhibition AssayEnzyme InhibitionDemeton-s-methyl sulfone2.3 x 10⁻⁵ MSheep Erythrocyte Cholinesterase[6]
Cholinesterase Inhibition AssayEnzyme InhibitionDemeton-s-methyl sulfone4.3 x 10⁻⁵ MHuman Blood Serum Cholinesterase[6]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS with QuEChERS Sample Preparation

This method is adapted for the analysis of polar pesticides in fatty matrices and is recognized for its efficiency and robustness.

1. Sample Homogenization:

  • Weigh 2-5 g of the biological tissue sample.

  • Homogenize the sample with an equal amount of water.

2. Extraction:

  • To the homogenized sample, add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄. The specific amounts will depend on the fat content of the tissue.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned extract for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Method 2: Solid-Phase Extraction (SPE) for LC-MS

This method is a classic approach for cleaning up complex biological samples before chromatographic analysis.

1. Sample Preparation:

  • Homogenize 1 g of tissue with a suitable buffer.

  • Centrifuge to pellet cellular debris.

2. Solid-Phase Extraction:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the homogenized sample onto the cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the this compound with a suitable organic solvent like acetonitrile or ethyl acetate.

3. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Method 3: Cholinesterase Inhibition Assay

This colorimetric assay provides a rapid screening method for organophosphate pesticides based on their inhibition of the enzyme acetylcholinesterase (AChE).

1. Reagent Preparation:

  • Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).

  • Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Prepare a series of dilutions of the sample extract.

2. Assay Procedure (in a 96-well microplate):

  • Add a fixed amount of AChE solution to each well.

  • Add the sample extract dilutions to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.

  • Initiate the reaction by adding ATCI and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each sample dilution.

  • Determine the percentage of enzyme inhibition caused by the sample extract.

  • The concentration of this compound can be estimated by comparing the inhibition to that of a standard curve generated with known concentrations of the pesticide.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Chromatography cluster_prep Sample Preparation cluster_analysis Analysis Tissue Biological Tissue Homogenate Homogenization Tissue->Homogenate Extraction Extraction (QuEChERS or LLE) Homogenate->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup LC_MS LC-MS/MS or GC-MS Cleanup->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantification Data->Quant Result Result Quant->Result Final Concentration

Caption: Chromatographic analysis workflow for this compound in tissues.

Enzyme_Inhibition_Assay_Logic cluster_reactants Reactants cluster_inhibitor Inhibitor cluster_reaction Enzymatic Reaction cluster_detection Detection AChE Acetylcholinesterase (AChE) Reaction AChE + ATCI -> Thiocholine + Acetate AChE->Reaction ATCI Acetylthiocholine (Substrate) ATCI->Reaction Demeton This compound Inhibition Demeton binds to AChE, preventing substrate binding Demeton->Inhibition Color Thiocholine + DTNB -> Yellow Color Reaction->Color NoColor Inhibited AChE -> No Thiocholine -> No Color Change Inhibition->NoColor DTNB DTNB (Chromogen) DTNB->Color

Caption: Logic of the cholinesterase inhibition assay for organophosphates.

References

A Comparative Analysis of Demeton-O-Sulfone and Other Organophosphate Metabolites in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Demeton-O-sulfone and other common organophosphate (OP) pesticide metabolites found in environmental samples. The focus is on providing objective performance comparisons based on available experimental data, detailing analytical methodologies, and visualizing key biological and experimental processes.

Introduction to Organophosphate Metabolites in the Environment

Organophosphate pesticides have been extensively used in agriculture worldwide.[1] Due to their relatively rapid degradation rates compared to organochlorine pesticides, they were initially considered safer for the environment.[2] However, concerns remain about their acute toxicity and the potential environmental impact of their metabolites.[1] When parent organophosphates are released into the environment, they undergo various transformations, including oxidation, hydrolysis, and microbial degradation, leading to the formation of metabolites. These metabolites can sometimes be more toxic or more persistent than the parent compound.

This guide specifically focuses on Demeton-O-sulfone, a metabolite of the systemic insecticide Demeton. Demeton exists in two isomeric forms, Demeton-O and Demeton-S. The "S" isomer is typically more common in technical products. Both isomers are metabolized in the environment and in organisms through oxidation of the thioether group to a sulfoxide and then to a sulfone. This guide will compare Demeton-O-sulfone with other frequently monitored organophosphate metabolites, such as those from chlorpyrifos, malathion, and diazinon.

Comparative Analysis of Environmental Presence and Toxicity

Direct comparative studies monitoring Demeton-O-sulfone alongside other organophosphate metabolites in the same environmental samples are scarce in the readily available scientific literature. However, by synthesizing data from various studies on individual compounds and general organophosphate monitoring, we can construct a comparative overview.

Organophosphates as a class are known environmental contaminants found in soil, water, and air.[1] Their presence in groundwater and surface water, particularly in agricultural regions, is a significant concern.[3][4]

Table 1: Comparison of Physicochemical Properties and Toxicity of Selected Organophosphate Metabolites

Metabolite/Parent CompoundParent Compound(s)Log Kow (Parent)Water Solubility (Parent)Acute Toxicity (Parent LD50, oral, rat)Notes on Metabolite Toxicity
Demeton-S-methyl sulfone Demeton-S-methyl1.322 g/L7 - 100 mg/kg[5]Potent acetylcholinesterase inhibitor.[6]
Chlorpyrifos-oxon Chlorpyrifos4.71.4 mg/L135 - 163 mg/kgThe primary toxic metabolite, a more potent AChE inhibitor than the parent.
Malaoxon Malathion1.8145 mg/L2,800 mg/kgMore toxic than malathion; potent AChE inhibitor.
Diazoxon Diazinon3.840 mg/L300 - 400 mg/kgThe toxic metabolite responsible for AChE inhibition.
Paraoxon Parathion1.982.4 g/L2 mg/kgHighly toxic metabolite; potent AChE inhibitor.

Data compiled from various sources. Direct comparison should be made with caution as testing conditions may vary.

Table 2: Environmental Concentrations of Selected Organophosphate Pesticides and Metabolites in Water Samples

CompoundMatrixConcentration RangeLocation/Study Type
Demeton-S-methylFreshwaterTrigger value of 4 µg/L (Australia)[7]Guideline Value
ChlorpyrifosSurface WaterUp to 0.46 µg/L[4]Agricultural region, India
DichlorvosSurface WaterDetected, concentrations variable[4]Agricultural region, India
EthionSurface WaterDetected, concentrations variable[4]Agricultural region, India
Parathion-methylSurface WaterDetected, concentrations variable[4]Agricultural region, India
General Organophosphate EstersUrban Surface Water340 - 1688.7 ng/L[3]Megacity, China
General Organophosphate EstersRural Surface Water185.4 - 321 ng/L[3]Megacity, China

Note: Data for Demeton-O-sulfone specifically is not widely reported in broad environmental monitoring studies, which often focus on the parent compounds or more commonly used pesticides. The trigger value for the parent compound, Demeton-S-methyl, is provided for context.

Environmental Fate and Persistence

The persistence of organophosphate metabolites in the environment is a key factor in their potential for long-term impact. Demeton-S-methyl, the parent compound of Demeton-O-sulfone, is reported to be non-persistent in soil.[8] Studies have shown that Demeton-S-methyl has a half-life of approximately 5 hours in non-sterile soil, indicating rapid microbial degradation.[9] The degradation proceeds through oxidation to the sulfoxide and then the sulfone. While the persistence of the sulfone itself is not as well-documented in comparative studies, its formation is part of the degradation pathway of the parent compound.

In contrast, the persistence of other organophosphates can vary. For example, the half-life of glyphosate in soil can range from two to 197 days. While not a traditional acetylcholinesterase inhibitor, glyphosate is an organophosphorus compound. The persistence of organophosphates and their metabolites is highly dependent on environmental conditions such as soil type, temperature, pH, and microbial activity.

Experimental Protocols

The analysis of organophosphate metabolites in environmental samples typically involves extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

Protocol: Multi-Residue Analysis of Organophosphate Metabolites in Soil using QuEChERS and LC-MS/MS

This protocol is a representative method for the simultaneous extraction and analysis of a range of organophosphate metabolites from soil samples.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
  • If the soil is very dry, add a specific amount of deionized water to achieve a paste-like consistency, which can improve extraction efficiency.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile to the tube.
  • For fortified samples, spike with an appropriate concentration of a standard solution containing Demeton-O-sulfone and other organophosphate metabolites of interest.
  • Add internal standards to all samples.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - AOAC or EN buffer methods).
  • Immediately cap the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids), C18 (to remove non-polar interferences), and anhydrous MgSO₄ (to remove residual water). For pigmented samples, graphitized carbon black (GCB) may be included, but it can retain some planar pesticides.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Analysis by LC-MS/MS:

  • Take the final cleaned extract and, if necessary, dilute it with a suitable solvent (e.g., a mixture of water and mobile phase) to ensure compatibility with the liquid chromatography system.
  • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in Multiple Reaction Monitoring (MRM) mode.
  • Develop an MRM method with specific precursor-to-product ion transitions for Demeton-O-sulfone and the other target organophosphate metabolites for sensitive and selective quantification.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Organophosphates

Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

AChE_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Postsynaptic Postsynaptic Neuron/Muscle SynapticCleft->Postsynaptic ACh binds to receptors AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) ACh Acetylcholine ACh->AChE Binds to active site OP Organophosphate Metabolite (e.g., Demeton-O-sulfone) OP->AChE Irreversible Binding ACh_accumulation ACh Accumulation -> Continuous Stimulation ACh_accumulation->Postsynaptic Toxicity

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphate metabolites.

Experimental Workflow: Analysis of Organophosphate Metabolites in Soil

The following diagram illustrates the typical workflow for the analysis of Demeton-O-sulfone and other organophosphate metabolites in soil samples, from collection to final data analysis.

Experimental_Workflow SampleCollection 1. Soil Sample Collection SamplePrep 2. Sample Preparation (Drying, Sieving) SampleCollection->SamplePrep Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) SamplePrep->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis DataProcessing 6. Data Processing (Quantification) Analysis->DataProcessing Reporting 7. Reporting (Comparison Guide) DataProcessing->Reporting

Caption: Workflow for the analysis of organophosphate metabolites in soil samples.

Conclusion

Demeton-O-sulfone is a relevant metabolite of the insecticide Demeton, exhibiting significant toxicity through the inhibition of acetylcholinesterase, a mechanism common to many organophosphate pesticides. While its parent compound, Demeton-S-methyl, is considered non-persistent in the environment, the potential presence of the sulfone metabolite warrants consideration in environmental monitoring.

Directly comparative data on the environmental concentrations of Demeton-O-sulfone versus other common organophosphate metabolites like chlorpyrifos-oxon or malaoxon is limited. However, the analytical methodologies, such as the QuEChERS extraction followed by LC-MS/MS analysis, are well-established for the multi-residue analysis of a broad range of pesticides, including Demeton-O-sulfone and its counterparts.

For researchers and drug development professionals, understanding the relative toxicity and environmental behavior of these metabolites is crucial for assessing potential risks and for the development of new, safer alternatives. The protocols and workflows described in this guide provide a foundation for the reliable detection and quantification of these compounds in environmental matrices. Further research is needed to generate more comprehensive, directly comparative data on the environmental prevalence of Demeton-O-sulfone in relation to other organophosphate metabolites.

References

Safety Operating Guide

Personal protective equipment for handling Demeton-o sulfone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Demeton-o-sulfone, a highly toxic organophosphate insecticide.[1] Adherence to these procedures is imperative to ensure the safety of all laboratory personnel.

Hazard Summary

Demeton-o-sulfone and its related isomers are characterized by high acute toxicity. They are fatal if swallowed, inhaled, or in contact with skin.[2][3] The substance is an acetylcholinesterase inhibitor and a neurotoxin.[1] It is also classified as a flammable liquid and vapor, necessitating precautions against ignition sources.[2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Demeton-o-sulfone.

PPE CategorySpecification
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber, Butyl rubber).
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be used where splashing is a risk.
Skin & Body Protection A chemical-resistant apron or lab coat. Full protective suit and boots are required for larger quantities or in case of a spill.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required. Use a self-contained breathing apparatus (SCBA) in case of emergency or for high concentrations.

Operational Plan for Handling Demeton-o-sulfone

  • Ventilation: All work with Demeton-o-sulfone must be conducted in a certified chemical fume hood with sufficient airflow.[2]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][4] All equipment must be grounded to prevent static discharge.[2] Use only non-sparking tools.[2][4]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. A spill kit appropriate for flammable and highly toxic liquids should be available.

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Container Handling: Keep the container tightly closed when not in use.[2] Open and handle the receptacle with care to prevent the formation of aerosols.[4]

  • Dispensing: When dispensing, ground both the container and the receiving equipment to prevent static discharge.[2]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2] Do not breathe vapors or mists.[2]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2][4]

  • Waste Collection: Collect all Demeton-o-sulfone waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Regulations: Dispose of all waste in accordance with local, regional, national, and international regulations.[2] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Environmental Protection: Avoid release to the environment.[2] Demeton-o-sulfone is very toxic to aquatic life.[2][3]

Emergency Procedures

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

  • Skin Contact: If on skin, take off immediately all contaminated clothing.[2] Rinse the skin with plenty of water/shower.[2] Seek immediate medical attention.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2] Do not induce vomiting.

Experimental Workflow for Handling Demeton-o-sulfone

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood Certification B Assemble PPE A->B C Prepare Spill Kit B->C D Don PPE C->D Proceed to Handling E Ground Equipment D->E F Dispense Chemical E->F G Perform Experiment F->G H Secure Container G->H I Segregate Waste H->I Proceed to Disposal J Label Waste Container I->J K Store in Designated Area J->K L Contact EHS for Pickup K->L

Caption: Workflow for the safe handling and disposal of Demeton-o-sulfone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.